molecular formula C9H10O5 B1669797 (Rac)-Salvianic acid A CAS No. 23028-17-3

(Rac)-Salvianic acid A

Número de catálogo: B1669797
Número CAS: 23028-17-3
Peso molecular: 198.17 g/mol
Clave InChI: PAFLSMZLRSPALU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dihydroxyphenyl)lactic acid is a 2-hydroxy monocarboxylic acid and a member of catechols. It is functionally related to a rac-lactic acid. It is a conjugate acid of a 3-(3,4-dihydroxyphenyl)lactate.
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid has been reported in Salvia miltiorrhiza, Salvia officinalis, and other organisms with data available.

Propiedades

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865081
Record name 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23028-17-3
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23028-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenyllactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(Rac)-Salvianic acid A basic chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-Salvianic Acid A

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (Rac)-Danshensu, is a racemic phenolic acid compound that has garnered significant interest in the scientific community. It is a water-soluble component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the basic chemical properties, experimental protocols for its purification and analysis, and its involvement in key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a key bioactive constituent with notable antioxidant properties.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueReference
Systematic Name (Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Common Names (Rac)-Danshensu, this compound[1][2]
CAS Number 23028-17-3[3]
Molecular Formula C₉H₁₀O₅[2][3]
Molecular Weight 198.17 g/mol [2][3]
Appearance Solid[3]
Solubility Soluble in DMSO. A general formulation for in vivo experiments is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[1]
Storage Store powder at -20°C.

Synthesis and Purification

Chemical Synthesis

The chemical synthesis of this compound can be achieved through various routes, often starting from 3,4-dihydroxybenzaldehyde (B13553). A general synthetic approach involves the following key transformations[4]:

  • Protection of the catechol moiety: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are typically protected, for instance, through benzylation.

  • Chain extension: A two-carbon unit is introduced at the aldehyde position. This can be accomplished via reactions like the Darzens condensation to form a glycidic ester, followed by ring-opening.

  • Formation of the α-hydroxy acid: The intermediate is then converted to the final α-hydroxypropanoic acid structure. This may involve reduction of a keto group followed by hydrolysis of an ester.

  • Deprotection: The protecting groups on the catechol are removed to yield this compound.

A detailed, step-by-step experimental protocol for the complete synthesis is currently under development and will be provided in a future revision of this document.

Purification from Natural Sources

This compound is naturally present in Salvia miltiorrhiza. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Chromatographic Purification

  • Extraction:

    • The dried roots of Salvia miltiorrhiza are powdered.

    • The powdered material is extracted with an aqueous-ethanolic solution (e.g., 70-80% ethanol) under reflux.

    • The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Macroporous Resin Chromatography (Initial Purification):

    • The crude extract is dissolved in water and the pH is adjusted to 3-4.

    • The solution is loaded onto a pre-treated macroporous resin column (e.g., AB-8 type).

    • The column is washed with deionized water to remove impurities like sugars and salts.

    • Elution is performed with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

  • Polyamide Column Chromatography (Further Purification):

    • The enriched fractions from the previous step are combined and concentrated.

    • The concentrate is loaded onto a polyamide column.

    • The column is eluted with an appropriate solvent system (e.g., 45% ethanol).

    • Fractions are again collected and analyzed for purity.

  • Final Purification (Optional):

    • For obtaining high-purity this compound, preparative HPLC can be employed on the purest fractions from the polyamide column.

    • The final pure compound is obtained after solvent evaporation and lyophilization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound. The following are typical chemical shifts observed in DMSO-d₆.

¹H NMR (DMSO-d₆):

  • δ ~6.4-6.7 ppm: Multiplets corresponding to the aromatic protons on the catechol ring.

  • δ ~4.0-4.2 ppm: A doublet of doublets or a triplet corresponding to the proton on the α-carbon (CH-OH).

  • δ ~2.6-2.9 ppm: Two doublets of doublets corresponding to the diastereotopic protons of the β-methylene group (CH₂).

  • δ ~3.0-5.0 ppm (broad): Signals for the hydroxyl and carboxylic acid protons, which are exchangeable. The exact chemical shifts can vary depending on concentration and water content.

¹³C NMR (DMSO-d₆):

  • δ ~175 ppm: Carboxylic acid carbon (COOH).

  • δ ~144-145 ppm: Carbons of the catechol ring attached to hydroxyl groups.

  • δ ~128-130 ppm: Quaternary carbon of the catechol ring.

  • δ ~115-120 ppm: Carbons of the catechol ring.

  • δ ~71 ppm: α-carbon (CH-OH).

  • δ ~40 ppm: β-carbon (CH₂).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 197.045.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

  • ~3400 cm⁻¹ (broad): O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups.

  • ~1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.

  • ~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1280 cm⁻¹: C-O stretching of the carboxylic acid and phenolic groups.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It is known to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.[2]

Activation of the Nrf2/HO-1 Pathway

This compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rac_Salvianic_Acid_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Rac_Salvianic_Acid_A->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Promotes Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Reduces NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rac_Salvianic_Acid_A This compound IKK IKK Complex Rac_Salvianic_Acid_A->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation Leads to NFkB_complex NF-κB (p65/p50)-IκBα Complex NFkB_cyto NF-κB (p65/p50) NFkB_complex->NFkB_cyto Releases NFkB_nu NF-κB (p65/p50) NFkB_cyto->NFkB_nu Translocation DNA Target Gene Promoters (e.g., TNF-α, IL-6) NFkB_nu->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Activates Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Leads to

References

Unraveling the Structure of (Rac)-Salvianic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Salvianic acid A , a racemic mixture of Salvianic acid A, also known as Danshensu, is a phenolic acid with significant interest in the pharmaceutical and research communities. The naturally occurring enantiomer, (R)-Salvianic acid A, is a key water-soluble bioactive component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza)[1]. This guide provides an in-depth overview of the structural elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows essential for its identification and characterization.

Chemical Identity and Stereochemistry

Salvianic acid A is chemically known as (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, with the chemical formula C₉H₁₀O₅[2]. The "(Rac)-" prefix denotes a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. While the natural product is typically the (R)-enantiomer, synthetic routes often yield the racemic form[1]. The structural elucidation process, therefore, encompasses not only the determination of its planar structure but also the characterization of its stereochemistry.

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for Salvianic acid A.

Table 1: ¹H NMR Spectral Data of Salvianic Acid A (Danshensu)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.25dd8.0, 4.5
H-3α2.95dd14.0, 8.0
H-3β2.80dd14.0, 4.5
H-56.65d8.0
H-66.75d2.0
H-86.60dd8.0, 2.0

Note: Data is compiled from typical values reported in the literature. Solvent and instrument frequency can cause slight variations.

Table 2: ¹³C NMR Spectral Data of Salvianic Acid A (Danshensu)

CarbonChemical Shift (δ, ppm)
C-1175.5
C-272.0
C-340.5
C-4130.0
C-5116.0
C-6117.5
C-7144.0
C-8122.0
C-9145.0

Note: Data is compiled from typical values reported in the literature. Solvent can cause slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for Salvianic Acid A (Danshensu)

Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI-197.0450179.0345, 153.0188, 135.0433

The deprotonated molecule [M-H]⁻ at m/z 197.0450 corresponds to the molecular formula C₉H₉O₅⁻. The fragmentation pattern in negative ion mode typically involves losses of H₂O and CO₂ from the carboxylic acid and hydroxyl groups[3].

Experimental Protocols

The following sections detail the methodologies for the isolation and structural analysis of this compound.

Isolation and Purification of Salvianic Acid A from Salvia miltiorrhiza

This protocol outlines a general procedure for the extraction and purification of the natural (R)-enantiomer, which serves as a standard for comparison with the racemic synthetic product.

Protocol:

  • Extraction:

    • Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 70% methanol (B129727) in water at room temperature with continuous stirring for 24 hours.

    • The extraction process is repeated three times.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The Salvianic acid A is primarily found in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • The bioactive fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Fractions containing Salvianic acid A are identified by thin-layer chromatography (TLC) analysis.

    • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Salvianic acid A.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation:

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse programs are used for each experiment.

  • Data Processing and Analysis:

    • The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Chemical shifts are referenced to the residual solvent peak.

    • The structure is elucidated by interpreting the chemical shifts, coupling constants, and correlation signals in the 2D NMR spectra.

Mass Spectrometric Analysis

Protocol:

  • Sample Preparation:

    • A dilute solution of the purified compound (approximately 10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Data is acquired in both positive and negative ion modes.

    • Tandem mass spectrometry (MS/MS) experiments are performed on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • The exact mass is used to determine the elemental composition.

    • The fragmentation pattern is analyzed to confirm the connectivity of the atoms within the molecule.

Visualizing the Structural Elucidation Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural elucidation process for this compound.

G cluster_extraction Isolation & Purification cluster_elucidation Structural Elucidation cluster_synthesis Synthesis & Confirmation Plant Material (Salvia miltiorrhiza) Plant Material (Salvia miltiorrhiza) Crude Extract Crude Extract Plant Material (Salvia miltiorrhiza)->Crude Extract Extraction Partitioned Fractions Partitioned Fractions Crude Extract->Partitioned Fractions Solvent Partitioning Pure Compound Pure Compound Partitioned Fractions->Pure Compound Chromatography Molecular Formula & Weight Molecular Formula & Weight Pure Compound->Molecular Formula & Weight Mass Spectrometry (HRMS) Connectivity & Functional Groups Connectivity & Functional Groups Pure Compound->Connectivity & Functional Groups NMR Spectroscopy (1D & 2D) Proposed Structure Proposed Structure Molecular Formula & Weight->Proposed Structure Connectivity & Functional Groups->Proposed Structure Spectroscopic Data Comparison Spectroscopic Data Comparison Proposed Structure->Spectroscopic Data Comparison Starting Materials Starting Materials This compound This compound Starting Materials->this compound Chemical Synthesis This compound->Spectroscopic Data Comparison NMR, MS Final Structure Confirmation Final Structure Confirmation Spectroscopic Data Comparison->Final Structure Confirmation

Caption: Workflow for the isolation, structural elucidation, and confirmation of this compound.

G cluster_nmr NMR Analysis cluster_info Derived Information 1H_NMR 1H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton COSY COSY H-H_Correlations Proton-Proton Correlations COSY->H-H_Correlations HSQC HSQC C-H_Correlations Direct Carbon-Proton Correlations HSQC->C-H_Correlations HMBC HMBC Long_Range_Correlations Long-Range C-H Correlations HMBC->Long_Range_Correlations Structure Final Structure Proton_Environment->Structure Carbon_Skeleton->Structure H-H_Correlations->Structure C-H_Correlations->Structure Long_Range_Correlations->Structure

Caption: Logic diagram of how different NMR experiments contribute to the final structure determination.

This comprehensive guide provides the foundational knowledge and practical protocols for the structural elucidation of this compound. The presented data and workflows are intended to support researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development in their endeavors to work with this important bioactive molecule.

References

(Rac)-Salvianic Acid A vs. Salvianic Acid A: A Technical Guide to Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianic acid A, a key water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential, particularly in cardiovascular diseases. A critical aspect often overlooked in its study is the compound's stereochemistry. This technical guide provides an in-depth comparison of (Rac)-Salvianic acid A and the naturally occurring, stereochemically pure Salvianic acid A, also known as Danshensu or (R)-(+)-3,4-dihydroxyphenyllactic acid. We delve into their chemical structures, synthesis, comparative biological activities, and the underlying signaling pathways. This document aims to equip researchers and drug development professionals with a comprehensive understanding of the importance of stereochemistry in the pharmacological profile of Salvianic acid A.

Introduction: The Significance of Stereochemistry

In drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles. While one enantiomer may be therapeutically active, the other could be inactive or even contribute to adverse effects.

Salvianic acid A presents a classic case where the distinction between the racemic mixture and the pure enantiomer is crucial for accurate research and development. The naturally occurring and biologically active form is the (R)-enantiomer.[1][2] Chemical synthesis often results in a racemic mixture, denoted as this compound, which contains both the (R) and (S) enantiomers in equal measure. A thorough understanding of their distinct properties is paramount for advancing its clinical applications.

Chemical Structure and Synthesis

2.1. Chemical Structures

The fundamental difference between this compound and Salvianic acid A lies in their stereochemistry at the C2 position of the propanoic acid chain.

  • Salvianic acid A (Danshensu): This is the (R)-(+)-3,4-dihydroxyphenyllactic acid. Its specific spatial arrangement is recognized by biological targets, leading to its pharmacological effects.

  • This compound: This is a 1:1 mixture of (R)-(+)-3,4-dihydroxyphenyllactic acid and (S)-(-)-3,4-dihydroxyphenyllactic acid.

2.2. Synthesis and Isolation

The method of production dictates whether the final product is a racemic mixture or a pure enantiomer.

  • Chemical Synthesis: The synthesis of Salvianic acid A from starting materials like protocatechuic aldehyde typically results in a racemic mixture.[3]

  • Natural Extraction: Extraction from the roots of Salvia miltiorrhiza yields the naturally occurring (R)-enantiomer, Danshensu.[4]

  • Enantioselective Synthesis and Chiral Separation: To obtain the pure (R)-enantiomer for research or pharmaceutical use, either enantioselective synthesis methods are employed, or the racemic mixture is separated using techniques like chiral high-performance liquid chromatography (HPLC).[5][6] Biocatalytic methods using stereoselective enzymes, such as D-lactate dehydrogenase, can also be used to produce the (R)-enantiomer specifically.

Comparative Biological Activity and Quantitative Data

While extensive research has been conducted on the biological activities of the naturally occurring (R)-Salvianic acid A (Danshensu), there is a notable lack of studies directly comparing its efficacy to the racemic mixture. The available data predominantly focuses on the pure (R)-enantiomer, and it is widely assumed that the biological activity of the racemic mixture is primarily due to its (R)-enantiomer content.

3.1. Antioxidant Activity

(R)-Salvianic acid A is a potent antioxidant.[7] It effectively scavenges free radicals, which is a key mechanism behind its protective effects in various disease models.

Assay Compound Metric Value Reference
DPPH Radical Scavenging(R)-Salvianic acid AEC501.43 ± 0.09 µg/mL[8]
ABTS Radical Scavenging(R)-Salvianic acid AEC50Not explicitly quantified but noted as potent[8]
Superoxide Anion Scavenging(R)-Salvianic acid AIC5052 µg/mL

3.2. Cardiovascular Protective Effects

The cardioprotective effects of (R)-Salvianic acid A are well-documented and are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10][11] It has been shown to protect against ischemia-reperfusion injury and improve cardiac function in preclinical models.

3.3. Neuroprotective Effects

(R)-Salvianic acid A exhibits neuroprotective properties, in part by activating signaling pathways that promote neuronal survival and reduce oxidative stress in the brain.[12]

3.4. Anti-inflammatory Activity

The anti-inflammatory effects of (R)-Salvianic acid A contribute to its therapeutic potential in a range of conditions. It can modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines.

Signaling Pathways

The therapeutic effects of (R)-Salvianic acid A are mediated through the modulation of multiple intracellular signaling pathways.

4.1. Cardiovascular Protection Signaling Pathways

Several signaling cascades have been identified as targets of (R)-Salvianic acid A in the cardiovascular system.

Cardiovascular Protection Signaling Pathways cluster_0 Stimuli (e.g., Ischemia/Reperfusion) cluster_1 Salvianic Acid A (R-enantiomer) cluster_2 Signaling Pathways cluster_3 Cellular Responses I/R I/R PI3K_Akt PI3K/Akt ERK1_2 ERK1/2 Nrf2 Nrf2 Sirt1 Sirt1/FoxO1/Rab7 TXNIP TXNIP TLR TLR/Myd88/NF-κB p38MAPK p38MAPK/CREB SAA Salvianic Acid A (R-enantiomer) SAA->PI3K_Akt activates SAA->ERK1_2 activates SAA->Nrf2 activates SAA->Sirt1 activates SAA->TXNIP inhibits SAA->TLR inhibits SAA->p38MAPK inhibits Anti_apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_apoptosis ERK1_2->Anti_apoptosis Antioxidant Increased Antioxidant Defense Nrf2->Antioxidant Sirt1->Anti_apoptosis Anti_inflammatory Reduced Inflammation TXNIP->Anti_inflammatory TLR->Anti_inflammatory p38MAPK->Anti_inflammatory Cardioprotection Cardioprotection Antioxidant->Cardioprotection Anti_inflammatory->Cardioprotection Anti_apoptosis->Cardioprotection

Caption: Signaling pathways modulated by (R)-Salvianic acid A in cardioprotection.

4.2. Neuroprotection Signaling Pathway

In the context of neuroprotection, the PKA/CREB/c-Fos pathway has been identified as a key target of (R)-Salvianic acid A.

Neuroprotection Signaling Pathway SAA Salvianic Acid A (R-enantiomer) PKA PKA SAA->PKA activates CREB CREB PKA->CREB activates c_Fos c-Fos CREB->c_Fos induces expression Neuroprotection Neuroprotection c_Fos->Neuroprotection

Caption: PKA/CREB/c-Fos signaling pathway in (R)-Salvianic acid A-mediated neuroprotection.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of Salvianic acid A.

5.1. Chiral Separation of this compound by HPLC

Objective: To separate the (R) and (S) enantiomers of Salvianic acid A from a racemic mixture.

Methodology:

  • Column: A chiral stationary phase (CSP) column is essential. Examples include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.[6]

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.[13] The addition of acidic or basic modifiers may be necessary to improve peak shape and resolution.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of Salvianic acid A (around 280 nm).

  • Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.

5.2. Antioxidant Activity Assays

5.2.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[14]

Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare serial dilutions of the test compound (Salvianic acid A).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value.[15]

5.2.2. ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic color.[16]

Protocol:

  • Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

  • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at a given wavelength (e.g., 734 nm).

  • Add the test compound (Salvianic acid A) at various concentrations to the ABTS radical cation solution.

  • After a set incubation period, measure the absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and determine the antioxidant capacity, often expressed as Trolox equivalents.[17]

5.3. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][18][19]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (Salvianic acid A) for the desired duration.

  • Add MTT solution to each well and incubate for a few hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.[20]

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Chiral Separation cluster_2 Biological Assays cluster_3 Data Analysis Rac_SAA This compound Chiral_HPLC Chiral HPLC Rac_SAA->Chiral_HPLC Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Rac_SAA->Antioxidant_Assay Cell_Viability Cell Viability Assay (MTT) Rac_SAA->Cell_Viability R_SAA (R)-Salvianic Acid A R_SAA->Antioxidant_Assay R_SAA->Cell_Viability Chiral_HPLC->R_SAA Data_Analysis Quantitative Comparison of Biological Activity Antioxidant_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: A logical workflow for the comparative study of (Rac)- and (R)-Salvianic Acid A.

Conclusion and Future Directions

The available scientific literature strongly indicates that the biological activities of Salvianic acid A are attributable to the (R)-enantiomer, Danshensu. This stereoisomer exhibits potent antioxidant, cardioprotective, and neuroprotective effects through the modulation of various signaling pathways. While the racemic mixture, this compound, is produced through chemical synthesis, there is a significant gap in the research directly comparing its biological efficacy to the pure (R)-enantiomer.

For researchers and drug development professionals, it is imperative to consider the stereochemistry of Salvianic acid A in their studies. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantify the differences in biological activity between this compound, (R)-Salvianic acid A, and potentially the (S)-enantiomer.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both the racemic mixture and the pure enantiomers to understand potential differences in their bioavailability and in vivo effects.

  • Toxicological Evaluation: Assessing the toxicological profiles of the individual enantiomers and the racemic mixture to ensure the safety of future therapeutic applications.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of Salvianic acid A and pave the way for the development of more effective and safer treatments for a range of diseases.

References

(Rac)-Danshensu mechanism of antioxidant activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Antioxidant Mechanisms of (Rac)-Danshensu

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Danshensu, a primary water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific interest for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which Danshensu (B613839) mitigates oxidative stress. The core of its activity lies in a dual approach: direct scavenging of reactive oxygen species (ROS) and, more significantly, the upregulation of endogenous antioxidant defense systems.[2][3] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of upstream kinases, including the PI3K/Akt and MAPK pathways.[4][5][6] This document details these mechanisms, presents quantitative data from various studies, outlines key experimental protocols, and provides visual diagrams of the involved signaling cascades to support further research and development.

Core Antioxidant Mechanisms

The antioxidant capacity of (Rac)-Danshensu is not attributed to a single mode of action but rather a synergistic combination of direct and indirect effects. The catechol structure within Danshensu is a key functional group responsible for its antioxidant activity.[1][7]

Direct Free Radical Scavenging Activity

Danshensu exhibits a potent capacity to directly neutralize a variety of harmful free radicals. Studies have demonstrated that its scavenging activity against hydroxyl radicals (HO•), superoxide (B77818) anion radicals (O₂•⁻), 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals, and 2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals is often superior to that of Vitamin C, a standard antioxidant.[8] However, its iron-chelating and hydrogen peroxide scavenging activities have been reported to be weaker in comparison.[8]

Table 1: In Vitro Radical Scavenging Activity of Danshensu

Radical/Assay Danshensu Performance Reference Compound Finding Source
DPPH Radical Stronger scavenging activity Vitamin C Danshensu is a more potent DPPH radical scavenger. [8]
ABTS Radical Higher VCEAC* (12.89) Vitamin C (10.00) Danshensu shows superior scavenging activity. [8]
Superoxide Anion (O₂•⁻) Higher scavenging activity Vitamin C More effective at neutralizing superoxide anions. [8]
Hydroxyl Radical (HO•) Higher scavenging activity Vitamin C More effective at neutralizing hydroxyl radicals. [8]
Iron Chelating Weaker activity Vitamin C Less effective at chelating iron ions. [8]
Hydrogen Peroxide (H₂O₂) Weaker scavenging activity Vitamin C Less effective at directly scavenging H₂O₂. [8]

*VCEAC: Vitamin C Equivalent Antioxidant Capacity (mg/100ml)

Upregulation of Endogenous Antioxidant Defenses

A primary mechanism of Danshensu's protective effect is its ability to bolster the cell's own antioxidant machinery. This is predominantly achieved through the activation of the Nrf2 signaling pathway.[4][9]

  • Nrf2/ARE Pathway Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Danshensu induces the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[4]

  • Induction of Phase II Antioxidant Enzymes: Nrf2 activation leads to the increased expression and activity of several critical antioxidant and detoxifying enzymes, including:

    • Heme Oxygenase-1 (HO-1)[4][10]

    • NAD(P)H: Quinone Oxidoreductase 1 (NQO1)[9]

    • Superoxide Dismutase (SOD)[4][11]

    • Catalase (CAT)[4]

    • Glutathione (B108866) Peroxidase (GPx)[4][11]

By enhancing these endogenous systems, Danshensu provides a sustained defense against oxidative insults.

Key Signaling Pathways Modulated by (Rac)-Danshensu

Danshensu's antioxidant effects are orchestrated through the modulation of complex intracellular signaling networks that respond to oxidative stress.

The Nrf2/HO-1 Signaling Pathway

As the central pathway for its indirect antioxidant activity, Danshensu has been shown to activate Nrf2 and significantly increase the expression of its downstream target, HO-1.[2][12] This activation is a critical component of its protective effects against oxidative damage in various cell types, including cardiomyocytes and neurons.[4][11]

Caption: (Rac)-Danshensu activates the Nrf2/ARE signaling pathway.
Upstream Kinase Regulation: PI3K/Akt and MAPK Pathways

The activation of Nrf2 by Danshensu is not a direct interaction but is mediated by upstream signaling kinases.

  • PI3K/Akt Pathway: Several studies have demonstrated that the cardioprotective effects of Danshensu are mediated through the PI3K/Akt pathway, which in turn leads to the activation of Nrf2.[4][5][10] Phosphorylation of Akt is a key step in this cascade.

  • MAPK Pathway (ERK & p38): The mitogen-activated protein kinase (MAPK) pathways are also critically involved. Danshensu has been shown to modulate the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK in response to oxidative stressors.[2][4][6] Activation of ERK1/2 can lead to Nrf2 activation, while inhibition of pro-inflammatory p38 signaling can reduce oxidative damage.[4][6] Reactive oxygen species themselves can trigger MAPK signaling, which Danshensu then modulates to promote cell survival.[6][13]

Upstream_Kinases cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway ROS Oxidative Stress (e.g., H₂O₂) pp38 p-p38 ROS->pp38 Activates Danshensu (Rac)-Danshensu pERK p-ERK1/2 Danshensu->pERK Activates Danshensu->pp38 Inhibits pAkt p-Akt Danshensu->pAkt Activates Nrf2 Nrf2 Activation pERK->Nrf2 Protection Antioxidant Effect & Cell Survival pp38->Protection (inhibition promotes) pAkt->Nrf2 Nrf2->Protection

Caption: Upstream PI3K/Akt and MAPK pathways in Danshensu's action.

Quantitative Data on Antioxidant Effects

The efficacy of Danshensu has been quantified in numerous in vitro and in vivo models. It consistently demonstrates the ability to reduce markers of oxidative stress and enhance the activity of protective enzymes.

Table 2: Effect of Danshensu on Oxidative Stress Markers and Antioxidant Enzyme Activity

Model System Stressor Danshensu Treatment Effect on MDA Effect on ROS Effect on SOD Activity Effect on GPx Activity Effect on CAT Activity Source
Rat Hearts Ischemia/Reperfusion 1 µM & 10 µM Decreased Decreased Increased Increased Increased [4]
Rat Brain Ischemia/Reperfusion N/A (with HSYA) Diminished N/A Heightened Heightened N/A [11]
Mouse Kidney Cisplatin 3 g/kg Normalized N/A Restored Restored N/A [9]
H9c2 Cells Doxorubicin Low & High Doses Reduced Reduced by 65.8% (High) Increased Increased Increased [7]
HUVECs H₂O₂ 25-200 µM Decreased Decreased Increased N/A N/A [14]

*MDA: Malondialdehyde, a marker of lipid peroxidation. ROS: Reactive Oxygen Species. SOD: Superoxide Dismutase. GPx: Glutathione Peroxidase. CAT: Catalase. HSYA: Hydroxysafflor yellow A. HUVECs: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the antioxidant potential of compounds like (Rac)-Danshensu. Below are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This cell-free assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Prepare a series of dilutions of (Rac)-Danshensu and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Reaction Setup: In a 96-well microplate, add 100 µL of each Danshensu dilution or standard to respective wells.[15]

  • Initiation: Add 100 µL of the DPPH solution to each well. For the control well, add 100 µL of the solvent (methanol/ethanol) instead of the antioxidant.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The scavenging activity is calculated as a percentage of the reduction in absorbance compared to the control.

  • Calculation: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% scavenging) is determined from a dose-response curve.

Measurement of Intracellular ROS (DCFH-DA Assay)

This cell-based assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture: Seed cells (e.g., H9c2 or HUVECs) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of (Rac)-Danshensu for a specified period (e.g., 1-2 hours).

  • Oxidative Insult: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) and incubate.[14][15]

  • Probe Loading: Wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well and incubate at 37°C for 20-30 minutes.[15]

  • Wash: Remove the DCFH-DA solution and wash the cells gently with warm PBS to remove any excess probe.[15]

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Assay_Workflow start Cell Seeding (e.g., 96-well plate) treatment Pre-treatment with (Rac)-Danshensu start->treatment stress Induce Oxidative Stress (e.g., H₂O₂) treatment->stress probe Load ROS Probe (DCFH-DA) stress->probe measure Measure Fluorescence (Ex/Em: 485/530 nm) probe->measure end Data Analysis: Compare fluorescence levels measure->end

Caption: General experimental workflow for intracellular ROS measurement.
Measurement of Antioxidant Enzyme Activity (SOD, GPx)

Enzyme activities are typically measured in cell or tissue lysates using spectrophotometric commercial assay kits.

A. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase), which then react with a detector compound (e.g., WST-1 or NBT) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction.[16]

  • Procedure:

    • Prepare cell or tissue lysates according to the kit manufacturer's protocol.

    • Add lysate samples, standards, and blank controls to a 96-well plate.

    • Add the working solution containing the substrate (e.g., xanthine).

    • Initiate the reaction by adding the enzyme solution (e.g., xanthine oxidase).

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

    • Measure the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate the percentage of inhibition and determine SOD activity relative to a standard curve.

B. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This is an indirect coupled assay. GPx reduces a hydroperoxide (e.g., cumene (B47948) hydroperoxide) using reduced glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, consuming NADPH in the process. The rate of NADPH decrease, measured at 340 nm, is proportional to GPx activity.[17][18]

  • Procedure:

    • Prepare cell or tissue lysates.

    • Add samples and controls to a 96-well plate.

    • Add a co-substrate mixture containing GSH, GR, and NADPH.[18]

    • Incubate to allow for the depletion of any existing GSSG.

    • Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).

    • Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of decrease.

    • Calculate GPx activity based on the rate of NADPH consumption.

Conclusion

(Rac)-Danshensu employs a robust, dual-pronged strategy to combat oxidative stress. It acts as a direct scavenger of free radicals and, more importantly, enhances the cell's intrinsic antioxidant capabilities by activating the Nrf2 signaling pathway via upstream PI3K/Akt and MAPK signaling. This comprehensive mechanism, supported by extensive quantitative data, underscores its potential as a valuable therapeutic agent for the prevention and treatment of a wide range of pathologies rooted in oxidative stress, including cardiovascular and neurodegenerative diseases. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for professionals in the field to further explore and harness the therapeutic potential of this remarkable natural compound.

References

(Rac)-Salvianic Acid A: A Technical Guide to its Free Radical Scavenging Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A, a prominent water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities, particularly its potent antioxidant effects. This technical guide provides an in-depth analysis of the free radical scavenging capacity of Salvianic acid A (SAA), presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Direct Free Radical Scavenging Activity: Quantitative Analysis

Salvianic acid A exhibits robust direct free radical scavenging activity, as demonstrated by various in vitro assays. The following table summarizes the quantitative data on its efficacy in scavenging DPPH and ABTS radicals.

Assay TypeParameterValueReference
DPPH Radical ScavengingEC501.43 ± 0.09 µg/mL[1]
ABTS Radical Cation DecolorizationEC501.35 ± 0.00 µg/mL[1]
ORAC-Not available in cited literature-

Note: EC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Molecular Mechanisms of Antioxidant Action: Signaling Pathways

Beyond direct radical scavenging, Salvianic acid A exerts its antioxidant effects by modulating key cellular signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2/HO-1 Signaling Pathway

Salvianic acid A has been shown to upregulate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like SAA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and other enzymes like superoxide (B77818) dismutase (SOD).

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAA Salvianic Acid A Keap1 Keap1 SAA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: Activation of the Nrf2/HO-1 signaling pathway by Salvianic Acid A.

Crosstalk with NF-κB and PI3K/Akt Pathways

The antioxidant activity of Salvianic acid A is also linked to its modulation of other critical signaling pathways. It has been observed to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by oxidative stress. Furthermore, the activation of the Nrf2 pathway by SAA can be mediated by upstream kinases such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Signaling_Crosstalk SAA Salvianic Acid A PI3K_Akt PI3K/Akt Pathway SAA->PI3K_Akt Activates NFkB NF-κB Pathway SAA->NFkB Inhibits GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits Nrf2 Nrf2 Activation GSK3b->Nrf2 Inhibits Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation

Caption: Crosstalk of Salvianic Acid A with NF-κB and PI3K/Akt pathways.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to quantify the free radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727) reaction Mix SAA/control with DPPH solution (e.g., 1:1 v/v) prep_dpph->reaction prep_saa Prepare serial dilutions of Salvianic Acid A in methanol prep_saa->reaction prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->reaction incubation Incubate in the dark at room temperature for 30 min reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations of a positive control, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the Salvianic acid A solution or the standard.

    • Add an equal volume of the DPPH solution to each well/cuvette and mix thoroughly.

    • For the blank, use methanol instead of the antioxidant solution.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

ABTS_Workflow prep_abts Generate ABTS radical cation (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate incubation_abts Incubate in the dark at room temperature for 12-16 hours prep_abts->incubation_abts adjust_abts Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm incubation_abts->adjust_abts reaction Mix SAA/standard with the diluted ABTS•+ solution adjust_abts->reaction prep_saa Prepare serial dilutions of Salvianic Acid A prep_saa->reaction incubation_reaction Incubate for a defined time (e.g., 6 minutes) reaction->incubation_reaction measurement Measure absorbance at 734 nm incubation_reaction->measurement calculation Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measurement->calculation

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) and perform serial dilutions.

  • Assay Procedure:

    • Add a small volume of the Salvianic acid A solution or standard to a larger volume of the diluted ABTS•+ solution.

    • Mix and allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.

ORAC_Workflow prep_reagents Prepare fluorescein (B123965) solution, AAPH solution, and Trolox standards in phosphate (B84403) buffer (pH 7.4) plate_setup Add fluorescein and SAA/standard/blank to a 96-well black microplate prep_reagents->plate_setup prep_saa Prepare dilutions of Salvianic Acid A prep_saa->plate_setup incubation Incubate at 37°C for a pre-incubation period plate_setup->incubation initiate_reaction Add AAPH solution to initiate the reaction incubation->initiate_reaction measurement Measure fluorescence decay kinetically (e.g., every minute for 60-90 min) at Ex/Em ~485/520 nm initiate_reaction->measurement calculation Calculate the Area Under the Curve (AUC) and express as Trolox Equivalents measurement->calculation

References

(Rac)-Salvianic Acid A: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A, also known as Salvianic acid A (SAA) or Danshensu, is a phenolic acid and a primary water-soluble bioactive component isolated from the root of Salvia miltiorrhiza (Danshen).[1][2] This traditional Chinese medicine has been used for centuries to treat a variety of ailments. Modern research has identified this compound as a key contributor to the therapeutic effects of Danshen, demonstrating a wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanisms of action, potential therapeutic applications, quantitative data from preclinical studies, and detailed experimental protocols.

Core Therapeutic Areas and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating multiple critical signaling pathways. Its therapeutic potential spans several major disease areas.

Oncology

In the field of oncology, this compound has demonstrated significant potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and even reverse drug resistance.[5][6]

Key Anticancer Mechanisms:

  • Induction of Apoptosis: SAA triggers programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[8][9]

  • Cell Cycle Arrest: SAA can halt the progression of the cell cycle in cancer cells, preventing their uncontrolled division.

  • Inhibition of Metastasis: The compound has been observed to decrease the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[6]

  • Reversal of Drug Resistance: this compound has shown promise in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[5][6] It can achieve this by inhibiting the expression of drug efflux pumps and modulating signaling pathways associated with resistance, such as the PI3K/Akt pathway.[5]

Quantitative Data: Anticancer Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIC50 Value (µM)Reference
HeLaCervical Cancer~5-30[3]
DU145Prostate Carcinoma~5-30[3]
NCI-H1975Non-small Cell Lung Cancer~5-30[3]
A549Lung Adenocarcinoma~5-30[3]
SKOV3Ovarian CarcinomaNot specified[3]
HCT-8/VCRColorectal Cancer114.79 ± 10.94 µg/mL (SAB)[10]
U87Glioblastoma50 µmol/L (SAB) inhibited growth[10]

Note: Some data points refer to Salvianolic Acid B (SAB), a related compound, for comparative purposes.

Cardiovascular Protection

This compound exhibits significant cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.[7][11][12]

Key Cardioprotective Mechanisms:

  • Antioxidant Activity: SAA is a potent scavenger of reactive oxygen species (ROS), which are major contributors to myocardial damage during I/R.[4][13]

  • Anti-apoptotic Effects: It protects cardiomyocytes from apoptosis by activating pro-survival signaling pathways such as the PI3K/Akt and ERK1/2 pathways.[11]

  • Improvement of Endothelial Function: SAA promotes the function of endothelial progenitor cells, which are crucial for vascular repair and neovascularization.[14]

  • Anti-inflammatory Effects: The compound can suppress inflammatory responses in the myocardium following ischemic events.

Neuroprotection

The neuroprotective properties of this compound make it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.[8][15][16]

Key Neuroprotective Mechanisms:

  • Inhibition of Oxidative Stress: SAA protects neurons from oxidative damage by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8]

  • Anti-inflammatory Action: It can reduce neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.[17]

  • Anti-apoptotic Activity: SAA prevents neuronal apoptosis by regulating the Bax/Bcl-2 ratio and inhibiting caspase activation.[8]

  • Promotion of Neurogenesis: Long-term administration of SAA has been shown to promote endogenous neurogenesis after ischemic stroke.

Anti-inflammatory Effects

Underlying many of its therapeutic effects is the potent anti-inflammatory activity of this compound.

Key Anti-inflammatory Mechanisms:

  • Inhibition of NF-κB Pathway: SAA can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα and targeting IκB kinase β (IKKβ).[18][19]

  • Activation of Nrf2 Pathway: SAA activates the Nrf2 signaling pathway, which leads to the expression of antioxidant and cytoprotective genes, thereby counteracting inflammation.[20][21][22]

  • Modulation of MAPK Pathway: The compound can also modulate the p38/MAPK signaling pathway, which is involved in the production of inflammatory mediators.[23]

Signaling Pathways Modulated by this compound

The multifaceted therapeutic potential of this compound stems from its ability to interact with and modulate several key intracellular signaling cascades.

Anti-inflammatory Signaling via NF-κB and Nrf2 Pathways

G cluster_nucleus cluster_nucleus2 SAA (Rac)-Salvianic acid A IKK IKK Complex SAA->IKK Inhibits Nrf2 Nrf2 SAA->Nrf2 Promotes Dissociation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces ARE Antioxidant Response Element (ARE) Keap1 Keap1 Keap1->Nrf2 Sequesters Nrf2->Nucleus Translocates Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Antioxidant_Genes->Inflammatory_Genes Suppresses Inflammatory_Stimuli Inflammatory Stimuli (LPS) Inflammatory_Stimuli->IKK Activates

Caption: this compound's anti-inflammatory mechanism.

Pro-survival and Anti-apoptotic Signaling via PI3K/Akt Pathway

G SAA (Rac)-Salvianic acid A PI3K PI3K SAA->PI3K Activates Growth_Factors Growth Factors/ Survival Signals Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Pro-survival signaling cascade activated by this compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or protective effects of this compound on cultured cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways modulated by this compound.

Methodology:

  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)

Objective: To assess the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators.

Methodology:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of SAA for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

    • Follow the manufacturer's protocol to measure cytokine concentrations in the supernatant.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Mix the SAA solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Experimental Workflow for Investigating Neuroprotective Effects

G start Start: In vitro/In vivo model of neurodegeneration/ischemia treatment Treatment with This compound (various concentrations) start->treatment cell_viability Assess Cell Viability (e.g., MTT assay) treatment->cell_viability apoptosis Analyze Apoptosis (e.g., TUNEL stain, Caspase activity) treatment->apoptosis oxidative_stress Measure Oxidative Stress (e.g., ROS levels, SOD activity) treatment->oxidative_stress inflammation Evaluate Inflammation (e.g., Cytokine levels, Microglia activation) treatment->inflammation western_blot Western Blot for Key Signaling Proteins (p-Akt, Nrf2, NF-κB) treatment->western_blot behavioral Behavioral Tests (in vivo models) treatment->behavioral conclusion Conclusion: Neuroprotective Efficacy and Mechanism cell_viability->conclusion apoptosis->conclusion oxidative_stress->conclusion inflammation->conclusion western_blot->conclusion behavioral->conclusion

Caption: Workflow for assessing the neuroprotective potential of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a broad range of therapeutic applications. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress provides a strong rationale for its development as a therapeutic agent for cancer, cardiovascular diseases, and neurodegenerative disorders. The quantitative data from preclinical studies are encouraging, though further research is needed to establish its efficacy and safety in clinical settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted pharmacological properties of this remarkable molecule. Future investigations should focus on optimizing its bioavailability, conducting rigorous clinical trials, and exploring its potential in combination therapies to fully unlock its therapeutic promise.

References

(Rac)-Salvianic Acid A: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A (SAA), a prominent water-soluble phenolic acid derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of its potency across different biological targets.

Anticancer Activity

This compound has demonstrated significant anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~5-30[1]
DU145Prostate Carcinoma~5-30[1]
NCI-H1975Non-small Cell Lung Cancer~5-30[1]
A549Lung Adenocarcinoma~5-30[1]
SKOV3Ovarian CarcinomaNot specified[1]
Table 1: Anti-proliferative effects and IC50 values of Salvianic Acid A (Sal A) in various cancer cell lines.
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. While specific IC50 values for assays like DPPH and ABTS are not consistently reported in a comparative table across the literature, its potent radical scavenging activity has been noted.

AssayActivityReference
DPPH Radical ScavengingPotent activity[2]
ABTS Radical ScavengingPotent activity[3]
Ferric Reducing Antioxidant Power (FRAP)Reducing potential[4]
Table 2: Summary of Antioxidant Activity of Salvianic Acid A.
Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key enzymes and mediators involved in the inflammatory cascade.

TargetEffectReference
Cyclooxygenase-2 (COX-2)Inhibition[5]
Inducible Nitric Oxide Synthase (iNOS)Inhibition[6]
Lipoxygenase (LOX)Inhibition[7]
Table 3: Anti-inflammatory Targets of Salvianic Acid A.

Signaling Pathways Modulated by this compound

This compound modulates several key signaling pathways implicated in cell survival, proliferation, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. This compound has been shown to modulate this pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway SAA (Rac)-Salvianic Acid A PI3K PI3K SAA->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation

Figure 1: this compound inhibiting the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to interfere with this pathway.

MAPK_Pathway SAA (Rac)-Salvianic Acid A Raf Raf SAA->Raf Inhibition Stimuli External Stimuli (e.g., Growth Factors) Ras Ras Stimuli->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response

Figure 2: this compound interfering with the MAPK/ERK signaling pathway.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can activate this protective pathway.

Nrf2_Pathway SAA (Rac)-Salvianic Acid A Keap1 Keap1 SAA->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination & Degradation Nrf2->Ub ARE ARE Nrf2->ARE Translocates to nucleus and binds Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Activates transcription NFkB_Pathway SAA (Rac)-Salvianic Acid A IKK IKK SAA->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Genes Activates transcription MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement A Seed cells in a 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

References

(Rac)-Salvianic Acid A Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the biosynthetic pathways of (Rac)-Salvianic acid A, also known as Danshensu. It is intended for researchers, scientists, and drug development professionals interested in the production of this pharmacologically significant compound. The guide details the enzymatic steps, presents key quantitative data from various production strategies, outlines experimental protocols, and visualizes the core metabolic and regulatory pathways.

Introduction to Salvianic Acid A

Salvianic acid A, or (R)-(+)-3,4-dihydroxyphenyllactic acid, is a primary water-soluble bioactive component isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen)[1][2]. It exhibits a wide range of pharmacological activities, including potent antioxidant, antithrombotic, and anti-inflammatory effects, making it a valuable compound for the treatment of cardiovascular and cerebrovascular diseases[1][3][4]. While traditionally obtained through extraction from plant sources, this method is often limited by low yields[2]. Consequently, significant research has focused on developing efficient biosynthetic routes for its production.

Biosynthetic Pathways of Salvianic Acid A

The biosynthesis of Salvianic acid A primarily proceeds through two distinct enzymatic pathways, starting from either L-tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA). These pathways leverage a series of enzymatic reactions, including deamination, reduction, and hydroxylation, to construct the final molecule.

Pathway from L-Tyrosine

A multi-enzyme cascade system has been developed for the synthesis of Salvianic acid A from the cost-effective and stable precursor, L-tyrosine[1][2]. This pathway involves three key enzymatic steps:

  • Deamination of L-Tyrosine: The process is initiated by an L-amino acid deaminase, which converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPPA).

  • Chiral Reduction of 4-HPPA: A D-lactate dehydrogenase then catalyzes the stereoselective reduction of the keto group in 4-HPPA to form 4-hydroxyphenyllactic acid (4-HPLA).

  • Ortho-hydroxylation of 4-HPLA: Finally, a 4-hydroxyphenylacetate (B1229458) 3-hydroxylase introduces a hydroxyl group onto the aromatic ring of 4-HPLA to yield Salvianic acid A.

To ensure the continuous regeneration of the NADH cofactor required by the dehydrogenase, a formate (B1220265) dehydrogenase is often included in the system[1][2].

Due to the promiscuity of the enzymes involved, an alternative, less efficient pathway can occur where 4-HPPA is first hydroxylated to 3,4-dihydroxyphenylpyruvic acid (DHPPA), which is then reduced to Salvianic acid A. However, DHPPA is an unstable intermediate, making this route less favorable[1].

L_Tyrosine_Pathway cluster_main L-Tyrosine to Salvianic Acid A Pathway cluster_cofactor Cofactor Regeneration L_Tyr L-Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (4-HPPA) L_Tyr->HPPA L-amino acid deaminase HPLA 4-Hydroxyphenyllactic acid (4-HPLA) HPPA->HPLA D-lactate dehydrogenase SAA Salvianic Acid A HPLA->SAA 4-hydroxyphenylacetate 3-hydroxylase NAD NAD+ NADH NADH NAD->NADH Formate dehydrogenase NADH->NAD D-lactate dehydrogenase Formate Formate CO2 CO2 Formate->CO2 L_DOPA_Pathway cluster_main L-DOPA to Salvianic Acid A Pathway cluster_cofactor Cofactor Regeneration L_DOPA L-DOPA DHPPA 3,4-Dihydroxyphenylpyruvic acid (DHPPA) L_DOPA->DHPPA L-amino acid deaminase SAA Salvianic Acid A DHPPA->SAA D-lactate dehydrogenase NAD NAD+ NADH NADH NAD->NADH e.g., Formate dehydrogenase NADH->NAD D-lactate dehydrogenase Cofactor_Substrate e.g., Formate Cofactor_Product e.g., CO2 Cofactor_Substrate->Cofactor_Product Experimental_Workflow cluster_whole_cell Whole-Cell Biotransformation cluster_in_vitro In Vitro Enzyme Cascade Cultivation 1. Strain Cultivation Induction 2. Protein Expression Induction Cultivation->Induction Harvesting 3. Cell Harvesting and Preparation Induction->Harvesting Biotransformation 4. Biotransformation Reaction Harvesting->Biotransformation Analysis1 5. HPLC Analysis Biotransformation->Analysis1 Purification 1. Enzyme Expression and Purification Setup 2. Reaction Setup Purification->Setup Incubation 3. Incubation Setup->Incubation Analysis2 4. HPLC Analysis Incubation->Analysis2 Regulatory_Pathway cluster_regulation Regulation of Salvianic Acid Biosynthesis JA Jasmonic Acid (JA) Degradation JAZ Degradation JA->Degradation promotes JAZ JAZ Proteins JAZ->Degradation SmMYC2 SmMYC2 JAZ->SmMYC2 represses SmbHLH37 SmbHLH37 JAZ->SmbHLH37 represses Degradation->SmMYC2 releases Degradation->SmbHLH37 releases Biosynthesis_Genes Biosynthesis Genes (e.g., SmTAT1, SmPAL1) SmMYC2->Biosynthesis_Genes activates SmbHLH37->Biosynthesis_Genes represses SAA_Accumulation Salvianic Acid Accumulation Biosynthesis_Genes->SAA_Accumulation

References

Methodological & Application

Synthesis of (Rac)-Salvianic Acid A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Chemical and Biosynthetic Preparation of (Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid

Introduction

Salvianic acid A, also known as Danshensu, is a significant water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It has garnered considerable attention in the scientific and medical communities for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. The racemic form, (Rac)-Salvianic acid A, serves as a crucial standard for chemical and biological studies and as a precursor for the synthesis of more complex derivatives. This document provides detailed protocols for both the chemical and biosynthetic synthesis of this compound, catering to researchers, scientists, and professionals in drug development.

Chemical Synthesis of this compound

The chemical synthesis of racemic Salvianic acid A can be effectively achieved through a multi-step process commencing with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by hydrolysis and reduction. To circumvent the reactivity of the catechol moiety, the synthesis typically employs a protected starting material, such as 3,4-dimethoxybenzaldehyde (B141060).

Synthesis Pathway

cluster_0 Step 1: Azlactone Formation (Erlenmeyer-Plöchl Reaction) cluster_1 Step 2: Hydrolysis and Reduction cluster_2 Step 3: Deprotection 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Azlactone Intermediate Azlactone Intermediate 3,4-Dimethoxybenzaldehyde->Azlactone Intermediate Hippuric Acid Hippuric Acid Hippuric Acid->Azlactone Intermediate Acetic Anhydride (B1165640) Acetic Anhydride Acetic Anhydride->Azlactone Intermediate Dehydrating Agent Sodium Acetate (B1210297) Sodium Acetate Sodium Acetate->Azlactone Intermediate Catalyst Protected Salvianic Acid Protected Salvianic Acid Azlactone Intermediate->Protected Salvianic Acid 1. NaOH (aq) 2. Raney Ni, H2 NaOH NaOH Raney Nickel Raney Nickel Rac-Salvianic Acid A Rac-Salvianic Acid A Protected Salvianic Acid->Rac-Salvianic Acid A HBr (aq) HBr HBr

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a flask equipped with a mechanical stirrer, combine 3,4-dimethoxybenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and freshly fused sodium acetate (1.0 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture with constant stirring. The solid mixture will liquefy and turn a deep yellow color.

  • Once the mixture has completely liquefied, transfer the flask to a steam bath and heat for an additional 2 hours.

  • Slowly add ethanol (B145695) to the reaction mixture while cooling to moderate the reaction.

  • Allow the mixture to stand overnight to facilitate crystallization.

  • Collect the yellow crystalline product by suction filtration.

  • Wash the crystals with cold ethanol and then with boiling water.

  • Dry the product to obtain the azlactone intermediate.

Step 2: Synthesis of (Rac)-2-Benzamido-3-(3,4-dimethoxyphenyl)propanoic Acid (Protected Salvianic Acid)

  • Suspend the azlactone intermediate from Step 1 in an aqueous solution of sodium hydroxide (B78521) (e.g., 5% w/v).

  • Stir the mixture at room temperature until the azlactone has completely hydrolyzed.

  • To the resulting solution, add Raney nickel as a catalyst.

  • Perform hydrogenation of the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the mixture to remove the Raney nickel catalyst.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the protected salvianic acid.

Step 3: Synthesis of this compound

  • Reflux the protected salvianic acid from Step 2 in concentrated hydrobromic acid to cleave the methyl ether protecting groups.

  • After the reaction is complete, cool the solution and neutralize it with a base (e.g., aqueous ammonia) to precipitate the final product.

  • Collect the crude this compound by filtration.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Quantitative Data for Chemical Synthesis
StepProductStarting MaterialsKey ReagentsTypical Yield
1Azlactone Intermediate3,4-Dimethoxybenzaldehyde, Hippuric AcidAcetic Anhydride, Sodium Acetate70-85%
2Protected Salvianic AcidAzlactone IntermediateNaOH, Raney Nickel~90%
3This compoundProtected Salvianic AcidHBr~80%

Biosynthetic Routes to Salvianic Acid A

Enzymatic and whole-cell biocatalytic methods offer a "greener" alternative to chemical synthesis, often providing high yields and stereoselectivity. Several biosynthetic pathways have been developed, typically starting from L-tyrosine or L-DOPA.

Multi-Enzyme Cascade from L-Tyrosine

This pathway utilizes a series of enzymes to convert L-tyrosine into Salvianic acid A.

cluster_cofactor Cofactor Regeneration L-Tyrosine L-Tyrosine 4-HPPA 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-HPPA Pvml-AAD (L-amino acid deaminase) 4-HPLA 4-Hydroxyphenyllactic acid 4-HPPA->4-HPLA Pad-LDH (D-lactate dehydrogenase) Salvianic Acid A Salvianic Acid A 4-HPLA->Salvianic Acid A EcHpaBC (4-hydroxyphenylacetate 3-hydroxylase) DHPPA 3,4-Dihydroxyphenylpyruvic acid NADH NADH NAD+ NAD+ NAD+->NADH MvFDH MvFDH NAD+->MvFDH Formate (B1220265) Formate CO2 CO2 Formate->CO2 Formate->MvFDH MvFDH->NADH

Caption: Multi-enzyme cascade for Salvianic Acid A synthesis from L-Tyrosine.

Experimental Protocol: Multi-Enzyme Cascade from L-Tyrosine[1][2]
  • Reaction Setup: Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5).

  • Substrates and Cofactors: Add L-tyrosine (e.g., 100 mM), NAD⁺ (e.g., 1 mM), and a cofactor regeneration system such as formate and formate dehydrogenase (MvFDH).

  • Enzymes: Add the purified enzymes to the reaction mixture:

    • L-amino acid deaminase (e.g., Pvml-AAD)

    • D-lactate dehydrogenase (e.g., Pad-LDH)

    • 4-hydroxyphenylacetate 3-hydroxylase (e.g., EcHpaBC)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing samples at regular intervals using HPLC.

  • Purification: Once the reaction is complete, purify Salvianic acid A from the reaction mixture using standard chromatographic techniques.

Quantitative Data for Biosynthesis from L-Tyrosine[1]
ParameterValue
Initial L-Tyrosine Concentration100 mM
Final Salvianic Acid A Concentration81.67 mM
Molar Yield81.67%
Two-Step Biocatalytic Cascade from L-DOPA

This method involves the deamination of L-DOPA to its corresponding α-keto acid, followed by stereoselective reduction.[1][2][3]

cluster_step1 Step 1: Deamination cluster_step2 Step 2: Reduction L-DOPA L-DOPA DHPPA 3,4-Dihydroxyphenylpyruvic acid L-DOPA->DHPPA Whole-cell biocatalyst Salvianic Acid A Salvianic Acid A DHPPA->Salvianic Acid A Permeabilized whole-cell biocatalyst ml-AAD E. coli expressing ml-AAD ml-AAD->DHPPA Co-expression E. coli co-expressing d-LDH and FDH Co-expression->Salvianic Acid A

Caption: Two-step biocatalytic cascade for Salvianic Acid A synthesis from L-DOPA.

Experimental Protocol: Two-Step Biocatalytic Cascade from L-DOPA[4][5]

Step 1: Deamination of L-DOPA to 3,4-Dihydroxyphenylpyruvic acid (DHPPA)

  • Biocatalyst Preparation: Use whole cells of E. coli expressing a membrane-bound L-amino acid deaminase (ml-AAD).

  • Reaction: Resuspend the cells in a suitable buffer containing L-DOPA (e.g., 50 mM).

  • Incubation: Incubate at an optimal temperature and pH with agitation until L-DOPA is consumed.

  • Separation: Centrifuge the reaction mixture to remove the whole-cell biocatalyst. The supernatant contains DHPPA.

Step 2: Reduction of DHPPA to Salvianic Acid A

  • Biocatalyst Preparation: Use permeabilized whole cells of E. coli co-expressing a D-lactate dehydrogenase (d-LDH) and a formate dehydrogenase (FDH) for cofactor regeneration.

  • Reaction: Add the permeabilized cells to the DHPPA-containing supernatant from Step 1. Supplement with formate.

  • Incubation: Incubate under optimized conditions until DHPPA is converted to Salvianic acid A.

  • Purification: Purify Salvianic acid A from the reaction mixture.

Quantitative Data for Biosynthesis from L-DOPA[4][5]
ParameterValue
Initial L-DOPA Concentration50 mM
Final Salvianic Acid A Concentration48.3 mM
Overall Molar Yield96.6%

Conclusion

Both chemical and biosynthetic methods provide viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including the need for a racemic mixture versus a specific enantiomer, scalability, and environmental considerations. The protocols and data presented herein offer a comprehensive guide for the successful synthesis of this valuable compound.

References

Application Note and Protocol for the Isolation and Purification of (Rac)-Salvianic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Salvianic acid A, also known as Danshensu, is a water-soluble phenolic acid primarily derived from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). As a significant bioactive component, it demonstrates a wide array of pharmacological effects, including potent antioxidant and cardioprotective properties, making it a molecule of high interest for drug development and scientific research. This document provides a comprehensive protocol for the isolation and purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. It is important to note that Salvianic acid A is sensitive to alkaline conditions, air, and heat, which can lead to oxidation and polymerization.

Experimental Protocols

This protocol outlines a multi-step procedure for the isolation and purification of this compound from Salvia miltiorrhiza. The process involves an initial extraction from the raw plant material, followed by a series of chromatographic purification steps to achieve high purity.

1. Preparation of Plant Material

  • The dried roots and rhizomes of Salvia miltiorrhiza are the starting material.

  • The raw material should be coarsely ground into a powder to increase the surface area for efficient extraction.

2. Extraction of Crude Salvianic Acid A

Two primary methods for extraction are presented below: conventional solvent extraction and microwave-assisted extraction.

2.1. Conventional Solvent Extraction

  • Maceration: Soak the powdered Salvia miltiorrhiza (1 kg) in 75% ethanol (B145695) (10 L) at room temperature for 24 hours.

  • Reflux Extraction: Following maceration, subject the mixture to heat reflux for 2 hours.

  • Filtration: After cooling, filter the mixture to separate the extract from the plant residue.

  • Repeat Extraction: Repeat the reflux extraction on the plant residue two more times with fresh 75% ethanol (8 L each time) to ensure exhaustive extraction.

  • Pooling and Concentration: Combine the filtrates from all extraction steps and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

2.2. Microwave-Assisted Extraction (MAE)

  • Place 100 g of powdered Salvia miltiorrhiza into a microwave extraction vessel.

  • Add an appropriate volume of 70% ethanol to immerse the powder.

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 15 minutes.

  • After the extraction cycle, allow the vessel to cool before opening.

  • Filter the extract to separate the supernatant from the residue.

  • Concentrate the filtrate under reduced pressure to yield the crude extract.

3. Purification of this compound

The purification process involves a two-step chromatographic procedure for optimal purity.

3.1. Macroporous Resin Column Chromatography (Initial Purification)

  • Resin Preparation: Select a suitable macroporous resin (e.g., AB-8 or D101) and pre-treat it by washing sequentially with ethanol and then water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated macroporous resin.

  • Sample Loading: Dissolve the crude extract in water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with deionized water (approximately 3-5 BV) to remove salts, sugars, and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water. Start with 30% ethanol, followed by 50% ethanol, and then 70% ethanol. Collect the fractions and monitor for the presence of Salvianic acid A using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The target compound typically elutes in the 50-70% ethanol fractions.

  • Pooling and Concentration: Combine the fractions containing Salvianic acid A and concentrate them under reduced pressure.

3.2. Reversed-Phase C18 (ODS) Column Chromatography (Final Purification)

  • Column Preparation: Use a preparative reversed-phase C18 (ODS) column and equilibrate it with the initial mobile phase (e.g., 10% methanol (B129727) in water with 0.1% formic acid).

  • Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a small volume of the initial mobile phase and inject it onto the column.

  • Gradient Elution: Elute the column with a linear gradient of methanol (or acetonitrile) in water, with 0.1% formic acid throughout. A typical gradient could be from 10% to 50% methanol over 40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at 280 nm).

  • Purity Analysis and Final Product Preparation: Analyze the purity of the fractions containing the target compound by analytical HPLC. Combine the high-purity fractions, remove the organic solvent under reduced pressure, and then lyophilize the aqueous solution to obtain pure this compound. A final purity of over 98% can be achieved with this method[1][2].

Alternative Final Purification: High-Speed Counter-Current Chromatography (HSCCC)

For a highly efficient, single-step final purification, HSCCC can be employed.

  • Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) is suitable[3].

  • Procedure: From 260 mg of a crude sample, this method can yield approximately 4.27 mg of Salvianic acid A with a purity of 96.67%[3].

Data Presentation

The following table summarizes the expected quantitative data for the isolation and purification of this compound from 1 kg of Salvia miltiorrhiza using the conventional extraction and two-step chromatography protocol.

StepParameterValueExpected YieldExpected Purity
Extraction Starting Material1 kg Salvia miltiorrhiza powder--
Solvent75% Ethanol--
Result Crude Extract~150-200 g~1-2%
Macroporous Resin Chromatography Resin TypeAB-8 or D101--
Elution Solvent30-70% Ethanol--
Result Enriched Fraction~10-15 g~20-30%
ODS Column Chromatography Column TypePreparative C18--
Mobile PhaseMethanol/Water with 0.1% Formic Acid--
Result Pure this compound~5 g>98%

Note: Yields are estimates and can vary depending on the quality of the raw plant material and the efficiency of each step.

Visualizations

Isolation_Purification_Workflow Start Dried Salvia miltiorrhiza Roots Extraction Extraction (Conventional or MAE) Start->Extraction Powdering CrudeExtract Crude Extract Extraction->CrudeExtract Concentration MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin Initial Purification EnrichedFraction Enriched Fraction MacroporousResin->EnrichedFraction ODS_HSCCC Final Purification (ODS or HSCCC) EnrichedFraction->ODS_HSCCC PureCompound Pure this compound (>98% Purity) ODS_HSCCC->PureCompound Lyophilization

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: HPLC Analysis of (Rac)-Salvianic acid A Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianic acid A, also known as Danshensu, is a water-soluble phenolic acid extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It is the core structural component of more complex salvianolic acids. Salvianic acid A exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, making it a compound of significant interest in drug development. As it possesses a chiral center, it exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of active pharmaceutical ingredients can significantly impact their pharmacological and toxicological profiles. Therefore, a robust analytical method to determine both the overall purity and the enantiomeric purity of (Rac)-Salvianic acid A is crucial for quality control and regulatory compliance.

This application note provides a detailed protocol for the determination of purity and the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC).

Purity Determination by Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the overall purity of a this compound sample by separating it from potential impurities.

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water containing 0.2% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Reagents: HPLC grade acetonitrile, acetic acid, and water.

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound test sample in the mobile phase to a concentration similar to the primary standard solution.

3. Data Analysis:

The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to Salvianic acid A at the detection wavelength.

Purity (%) = (Area of Salvianic acid A peak / Total area of all peaks) x 100

Method Validation Summary

The following table summarizes the typical validation parameters for an RP-HPLC purity method, in accordance with ICH guidelines.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for Salvianic acid A should be well-resolved from any impurities.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6)
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL

Enantiomeric Purity by Chiral HPLC

To determine the enantiomeric purity of this compound, a chiral HPLC method is required. As Salvianic acid A is an acidic compound, a chiral stationary phase (CSP) designed for the separation of acidic racemates is appropriate. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Reagents: HPLC grade n-hexane, isopropanol, and trifluoroacetic acid.

  • Racemic Standard Solution: Prepare a solution of this compound in the mobile phase (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.

3. Data Analysis:

The enantiomeric purity is expressed as enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers.

% ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Method Validation Summary for Chiral Separation
Validation ParameterAcceptance CriteriaTypical Results
Specificity Baseline resolution of the two enantiomers (Resolution > 1.5).Resolution = 2.1
Linearity of Minor Enantiomer Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer.r² = 0.995
Precision (Repeatability) RSD of the area ratio of enantiomers ≤ 5.0%.RSD = 2.5%
Limit of Quantitation (LOQ) of Minor Enantiomer The LOQ for the minor enantiomer should be below the specified limit (e.g., 0.1%).LOQ = 0.05%

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and the biological context of Salvianic acid A, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 286 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / % ee integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound.

Salvianic acid A has been shown to exert its biological effects through various signaling pathways. One of the key pathways is the PI3K/Akt pathway, which is involved in cell survival and proliferation.

PI3K_Akt_Pathway SAA Salvianic Acid A PI3K PI3K SAA->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellSurvival Cell Survival Akt->CellSurvival Promotion

Caption: Inhibition of the PI3K/Akt signaling pathway by Salvianic acid A.

Conclusion

The described RP-HPLC and chiral HPLC methods provide a comprehensive approach for the quality control of this compound. The RP-HPLC method is suitable for determining the overall purity, while the chiral HPLC method allows for the accurate determination of the enantiomeric composition. These methods are essential tools for ensuring the quality, safety, and efficacy of Salvianic acid A in research and pharmaceutical development. The provided protocols and validation parameters serve as a guide for researchers to implement these analytical techniques in their laboratories.

Application Note: Quantification of (Rac)-Salvianic Acid A in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Salvianic acid A (SAA), also known as Danshensu, is a water-soluble phenolic acid compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It exhibits a wide range of pharmacological activities, including cardiovascular protection, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Given its therapeutic potential, a robust and sensitive bioanalytical method for the quantification of Salvianic acid A in plasma is crucial for pharmacokinetic studies and clinical trials. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (Rac)-Salvianic acid A in human plasma.

Principle

This method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography for the separation of Salvianic acid A from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Chloramphenicol)[4][5]

  • HPLC-grade methanol (B129727), acetonitrile, and ethyl acetate

  • Formic acid, analytical grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Salvianic acid A and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Salvianic acid A stock solution with methanol to create working solutions for calibration standards and quality control samples.[4]

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A typical range is 0.50–500 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.00, 20.0, and 400 ng/mL).[4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.[4][5][6]

  • Vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
LC System A standard HPLC or UHPLC system
Column Agilent Zorbax XDB-C18, 2.1 x 100 mm, 3.5 µm or equivalent[6]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.45 mL/min[4]
Gradient Optimized for separation (e.g., start at 10% B, ramp to 90% B, hold, and return to initial conditions)
Column Temperature 35°C[7]
Injection Volume 5-20 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[8]
MRM Transitions Salvianic acid A: m/z 196.9 → 134.8[4]Internal Standard (Chloramphenicol): m/z 320.9 → 151.9[4]
Ion Source Temp. 350°C[7]
Nebulizer Gas Nitrogen
Drying Gas Flow 10 L/min[7]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.50–500 ng/mL (r ≥ 0.99)[4]
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL[4]
Intra-day Precision (%RSD) < 15%[4]
Inter-day Precision (%RSD) < 15%[4]
Accuracy (%RE) Within ±15%[4]
Extraction Recovery 85.0% - 115%[4]
Matrix Effect Within acceptable limits

Data Presentation

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.500.0012
1.000.0025
5.000.0123
20.00.0498
50.00.1245
2000.4987
5001.2456

Visualization

experimental_workflow plasma Plasma Sample (100 µL) + Internal Standard lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution (Mobile Phase) evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for the LC-MS/MS quantification of Salvianic acid A in plasma.

sa_pi3k_akt_pathway saa Salvianic Acid A pi3k PI3K saa->pi3k Inhibits akt Akt pi3k->akt Activates cell_effects Cell Survival, Proliferation, Apoptosis Inhibition akt->cell_effects

Caption: Simplified diagram of the PI3K/Akt signaling pathway modulated by Salvianic acid A.[3]

sa_nrf2_pathway saa Salvianic Acid A nrf2 Nrf2 saa->nrf2 Activates downstream Downstream Targets (GPX4, xCT, ACSL4) nrf2->downstream Regulates outcome Reduced Lipid Peroxidation (MDA, ROS) downstream->outcome Leads to

Caption: Salvianic acid A activation of the Nrf2 signaling pathway to inhibit ferroptosis.[9]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic and other clinical research applications. The provided protocols and validation data demonstrate the reliability of this method for bioanalysis.

References

Application Notes and Protocols for Testing (Rac)-Salvianic Acid A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A, a derivative of the potent antioxidant salvianolic acid A found in Danshen (Salvia miltiorrhiza), has garnered significant interest for its potential therapeutic applications.[1] This compound and its related forms have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] These application notes provide detailed protocols for researchers to investigate the efficacy and mechanisms of this compound in various cell culture models. The methodologies outlined below are essential for preclinical assessment and drug development programs.

Biological Activities and Mechanisms of Action

Salvianolic acids are recognized for their potent anti-oxidative properties, which are attributed to their polyphenolic structure.[2] They have been shown to protect various cell types from oxidative stress-induced damage.[5] Furthermore, salvianolic acids exhibit anti-inflammatory effects by modulating intracellular signaling pathways and reducing the expression of pro-inflammatory mediators.[5][6] In the context of cancer, these compounds have been reported to inhibit tumor cell viability, proliferation, migration, and invasion, as well as induce apoptosis.[2][4] The multifaceted mechanism of action involves the modulation of various protein kinases, transcription factors, and apoptosis-related factors.[2][6]

Experimental Protocols

To facilitate the investigation of this compound, a selection of standard cell-based assays are detailed below. These protocols are foundational for characterizing the compound's biological effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is crucial for determining the dose-dependent effects of this compound on cell survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the overnight medium from the cells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[9][10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100
1
10
25
50
100
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, a hallmark of early apoptosis. Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time to induce apoptosis. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.[11] Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants for analysis.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (X µM)
This compound (Y µM)
Cellular Antioxidant Activity Assay

This assay measures the ability of a compound to mitigate intracellular reactive oxygen species (ROS).[12] A common method utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[13]

Protocol:

  • Cell Seeding: Culture adherent cells in a 96-well black fluorescence plate until confluent.[14]

  • Probe Loading: Pre-incubate the cells with a cell-permeable DCFH-DA fluorescence probe.[14]

  • Compound Treatment: Incubate the cells with various concentrations of this compound or a known antioxidant control (e.g., Quercetin).[14]

  • Oxidative Stress Induction: Induce oxidative stress by adding a free radical initiator.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS. The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the control.

Data Presentation:

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)% ROS Inhibition
Vehicle Control0
Oxidative Stressor
This compound (X µM) + Stressor
This compound (Y µM) + Stressor
Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[9][15]

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • Cell Seeding and Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9]

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[9]

  • Nitric Oxide (NO) Measurement (Griess Test): Collect the cell culture supernatant and mix it with Griess reagent.[9] Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, which reflects NO production.[9]

  • Pro-inflammatory Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant, following the manufacturer's instructions.[9]

Data Presentation:

TreatmentNO Production (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control
LPS (1 µg/mL)
This compound (X µM) + LPS
This compound (Y µM) + LPS
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanisms underlying the effects of this compound.[16]

Protocol:

  • Protein Extraction: After treating cells with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[16][18]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]

Visualization of Pathways and Workflows

To provide a clearer understanding of the experimental processes and the potential signaling pathways modulated by this compound, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Biological Assays cluster_analysis Mechanism of Action cell_culture Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with this compound seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis antioxidant Antioxidant Activity treatment->antioxidant inflammation Anti-inflammatory Activity treatment->inflammation western_blot Western Blotting treatment->western_blot qpcr qPCR treatment->qpcr

Caption: General experimental workflow for testing this compound.

signaling_pathway cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt Inflammation Inflammation (NO, TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Salvianic_Acid_A This compound Salvianic_Acid_A->NFkB Salvianic_Acid_A->MAPK Salvianic_Acid_A->PI3K_Akt Modulation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vivo Studies of (Rac)-Salvianic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A (SAA) is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It has garnered significant scientific interest for its potent pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][3] In vivo animal studies have been instrumental in elucidating the therapeutic potential of SAA, particularly in models of cardiovascular and neurological disorders.[4][5][6] These notes provide detailed protocols and compiled data from various preclinical animal models to guide researchers in designing and executing their own in vivo studies with this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of Salvianolic Acid A in Rodents
ParameterSpeciesDoseRouteCmax (µg/L)t1/2 (h)AUC(0–t) (µg/L·h)Absolute Bioavailability (%)Reference
CmaxRat25 mg/kgp.o.31.531.72105.930.39-0.52%[7]
CmaxRat50 mg/kgp.o.57.391.96167.180.39-0.52%[7]
CmaxRat100 mg/kgp.o.111.911.89317.110.39-0.52%[7]
t1/2Rat-i.v.-6.16--[7]
BioavailabilityBeagle Dog-p.o.---1.25%[8]
Table 2: Efficacy of Salvianolic Acid A in Animal Models of Myocardial Ischemia-Reperfusion Injury
Animal ModelSAA DoseAdministration RouteKey FindingsReference
Rat5, 10, 20, 40 mg/kgi.v.Significantly limited infarct size.[1]
Rat--Upregulated Bcl-2 expression, increased phosphorylation of Akt and Erk1/2.[1]
Rat--Promoted myocardial neovascularization.[9]
Rat--Lowered ventricular fibrillation rate, decreased LDH leakage, and reduced lipid peroxidation.[10]
Table 3: Neuroprotective Effects of Salvianolic Acid A in Animal Models of Cerebral Ischemia
Animal ModelSAA DoseAdministration RouteKey FindingsReference
Rat (tMCAO)--Alleviated cerebral infarction, edema, and atrophy; improved cognitive impairment.[11]
Rat (tMCAO)--Inhibited neuronal apoptosis.[11]
Mouse (PTS)--Attenuated brain injury, reduced MDA and ACSL4 levels.[12]
Rat and Mouse (Photothrombosis and MCAO)--Alleviated infarction and promoted blood circulation.[6]

Experimental Protocols

Protocol 1: Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats

Objective: To induce myocardial I/R injury in rats to evaluate the cardioprotective effects of Salvianolic Acid A.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound

  • Anesthetic (e.g., sodium pentobarbital)

  • Mechanical ventilator

  • Surgical instruments

  • 4-0 silk suture

  • Electrocardiogram (ECG) monitor

  • Evans blue dye

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to food and water.

  • Anesthesia and Ventilation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Intubate the rat and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 4-0 silk suture.

    • Confirm successful ischemia by observing ST-segment elevation on the ECG and regional cyanosis of the myocardium.

  • Ischemia and Reperfusion:

    • Maintain the LAD occlusion for a specified period (e.g., 30-45 minutes).

    • Release the ligature to allow for reperfusion for a designated duration (e.g., 2-24 hours).

  • Drug Administration: Administer Salvianolic Acid A or vehicle control at the desired dose and route (e.g., intravenously 20 minutes before and 1 hour after reperfusion).[1]

  • Infarct Size Measurement:

    • At the end of the reperfusion period, re-ligate the LAD artery.

    • Inject Evans blue dye intravenously to delineate the area at risk (non-blue) from the non-ischemic area (blue).

    • Excise the heart, freeze it, and slice it into sections.

    • Incubate the slices in TTC solution. The viable myocardium will stain red, while the infarcted tissue will remain pale.

    • Quantify the infarct size as a percentage of the area at risk.

  • Biochemical and Histological Analysis: Collect blood and heart tissue samples for analysis of cardiac injury markers (e.g., LDH, CK-MB), oxidative stress markers, and histopathological examination.

Experimental Workflow for Myocardial I/R Model

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_ir Ischemia-Reperfusion cluster_treatment Treatment cluster_analysis Post-Mortem Analysis acclimatization Animal Acclimatization anesthesia Anesthesia & Ventilation acclimatization->anesthesia thoracotomy Left Thoracotomy anesthesia->thoracotomy ligation LAD Ligation thoracotomy->ligation ischemia Ischemia (30-45 min) ligation->ischemia drug_admin SAA Administration ligation->drug_admin Pre-ischemia reperfusion Reperfusion (2-24 h) ischemia->reperfusion ischemia->drug_admin During ischemia reperfusion->drug_admin During reperfusion infarct_size Infarct Size Measurement reperfusion->infarct_size biochem Biochemical Analysis infarct_size->biochem histo Histological Examination biochem->histo G cluster_pre Preparation cluster_surgery Surgical Procedure cluster_ir Ischemia-Reperfusion cluster_treatment Treatment cluster_analysis Outcome Assessment acclimatization Animal Acclimatization anesthesia Anesthesia acclimatization->anesthesia incision Cervical Incision anesthesia->incision vessel_prep Vessel Isolation & Ligation incision->vessel_prep suture_insertion Suture Insertion into ICA vessel_prep->suture_insertion occlusion MCA Occlusion (90-120 min) suture_insertion->occlusion reperfusion Reperfusion (Suture Withdrawal) occlusion->reperfusion drug_admin SAA Administration occlusion->drug_admin Pre/During/Post Ischemia neuro_score Neurological Scoring reperfusion->neuro_score infarct_volume Infarct Volume Measurement neuro_score->infarct_volume molecular_analysis Molecular Analysis infarct_volume->molecular_analysis G SAA Salvianic Acid A PI3K PI3K SAA->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G SAA Salvianic Acid A Nrf2 Nrf2 SAA->Nrf2 Activates ROS Reactive Oxygen Species ROS->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

References

How to dissolve (Rac)-Salvianic acid A for experiments

Author: BenchChem Technical Support Team. Date: December 2025

An essential step in utilizing (Rac)-Salvianic acid A for research is the appropriate preparation of solutions for various experimental models. This compound, also known as (Rac)-Danshensu, is a water-soluble phenolic acid compound derived from Salvia miltiorrhiza (Danshen).[1][2][3][4][5] It is recognized for its potent antioxidant and free radical scavenging properties.[1][2] Proper dissolution is critical to ensure the compound's stability, bioavailability, and the reproducibility of experimental results.

This document provides detailed application notes and protocols for dissolving this compound for both in vitro and in vivo research applications.

Physicochemical Properties and Storage

  • Synonyms: (Rac)-Danshensu, Salvianic acid A, Dan Phenolic Acid A[1][2][6]

  • Molecular Formula: C₉H₁₀O₅[7]

  • Molecular Weight: 198.174 g/mol [7]

  • Appearance: Solid[1]

  • Storage: The solid powder form should be stored at -20°C and is stable for at least three years.[1] Stock solutions prepared in a solvent should be stored at -80°C and can be kept for over a year.[1] It is recommended to prepare aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]

Solubility Data

This compound exhibits solubility in various organic solvents, which are often used to prepare high-concentration stock solutions. For aqueous-based biological experiments, these stock solutions are further diluted.

SolventConcentration / SolubilityNotes
DMSO 99 mg/mL (~500 mM)A common solvent for preparing high-concentration stock solutions for in vitro studies.[2] Use fresh, moisture-free DMSO for best results.[2]
Ethanol ~10 mg/mLData for the related compound, Salvianolic acid B.[8] Can be used for stock solution preparation.
Dimethylformamide (DMF) ~20 mg/mLData for the related compound, Salvianolic acid B.[8] Suitable for creating stock solutions.
PBS (pH 7.2) ~1 mg/mLData for the related compound, Salvianolic acid B.[8] Direct dissolution in aqueous buffers is possible for lower concentrations, but stability may be limited; daily preparation is recommended.[8]
Methanol/Water Mixtures SolubleUsed primarily for analytical methods like HPLC.[4][9] For example, a mixture of methanol:water:acetic acid (20:80:0.5, v/v/v) has been used.[9]
In Vivo Vehicle Varies (Formulation Dependent)A common formulation for animal studies is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1] The final concentration depends on the required dosage.

Experimental Protocols

Protocol 1: Preparation for In Vitro Experiments (e.g., Cell Culture)

This protocol is suitable for preparing solutions for treating cells in culture. The primary goal is to create a concentrated stock in an organic solvent and then dilute it into the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Under sterile conditions, weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 100 mM or up to 99 mg/mL).

    • Vortex or gently sonicate the solution until the compound is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into small, single-use, sterile aliquots. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]

    • Store the aliquots at -80°C for long-term storage.[1]

  • Prepare the Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration for your experiment (e.g., 3, 10, 30 µM).[3]

    • Crucially, ensure the final concentration of DMSO in the culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity. [3]

    • Mix thoroughly by gentle inversion before adding to the cells.

InVitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (Rac)-Salvianic acid A Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve e.g., to 100 mM aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute Ensure final DMSO concentration is <0.1% use Apply to Cells dilute->use

Workflow for preparing this compound for in vitro use.
Protocol 2: Preparation for In Vivo Experiments (e.g., Animal Studies)

For animal studies, this compound must be dissolved in a biocompatible vehicle that ensures its solubility and allows for safe administration, such as by oral gavage or intraperitoneal injection.[10]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tube

Procedure:

  • Determine Dosage and Vehicle Volume:

    • Calculate the total amount of this compound needed based on the dosage (e.g., mg/kg), the weight and number of animals, and the dosing volume.

  • Prepare the Vehicle Formulation:

    • A widely recommended vehicle consists of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. [1]

    • Note: For sensitive animals, such as nude mice, the DMSO concentration should be minimized to less than 2%.[1] The ratios of other components may need adjustment. Always prepare a small test batch first to ensure solubility and stability.[1]

  • Dissolve the Compound Sequentially:

    • Add the calculated volume of DMSO to the weighed this compound powder in a sterile tube. Vortex or sonicate until fully dissolved.

    • Add the calculated volume of PEG300 to the solution. Mix thoroughly.

    • Add the calculated volume of Tween-80 and mix again until the solution is clear.

    • Finally, add the saline or PBS to reach the final volume. Mix until a homogenous solution is achieved. Gentle warming may aid dissolution.[1]

  • Administration:

    • The final solution can be administered to animals via the chosen route (e.g., oral gavage, intraperitoneal injection).[10]

InVivo_Workflow start Weigh (Rac)-Salvianic acid A Powder step1 1. Dissolve in DMSO start->step1 10% of final volume step2 2. Add PEG300 step1->step2 40% of final volume step3 3. Add Tween-80 step2->step3 5% of final volume step4 4. Add Saline/PBS step3->step4 45% of final volume end Administer to Animal step4->end Homogenous Solution

Sequential workflow for preparing this compound for in vivo studies.

References

Application Notes and Protocols for (Rac)-Salvianic Acid A in Nrf2/HO-1 Pathway Induction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Salvianic acid A, also known as (Rac)-Danshensu, is a racemic mixture containing the active phenolic compound Salvianic acid A, a primary water-soluble component extracted from Salvia miltiorrhiza (Danshen).[1][2] It is recognized for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] A key mechanism underlying these protective effects is its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][4] These notes provide an overview of its application in research, focusing on the induction of this critical cytoprotective pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[5] Upon stimulation by inducers like Salvianic acid A, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a suite of antioxidant and cytoprotective proteins, including HO-1.[4][6] The induction of this pathway by Salvianic acid A has been shown to protect against oxidative stress in various models, including retinal pigment epithelial cells, kidney injury models, and intestinal ischemia-reperfusion injury.[4][5][7]

Mechanism of Action

Salvianic acid A activates the Nrf2/HO-1 axis through upstream signaling cascades. Studies have demonstrated the involvement of the PI3K/Akt/mTORC1 and Akt/GSK-3β signaling pathways.[4][5] For instance, in retinal pigment epithelial cells, Salvianic acid A was found to rapidly activate Akt/mTORC1 signaling, which subsequently leads to the phosphorylation, accumulation, and nuclear translocation of Nrf2, and increased expression of HO-1.[4][6] Inhibition of the PI3K/Akt/mTORC1 pathway was shown to suppress the Salvianic acid A-induced activation of Nrf2/HO-1 and abolish its cytoprotective effects.[4] Similarly, in a model of chronic kidney disease, Salvianic acid A enhanced the activation of the Akt/GSK-3β/Nrf2 signaling pathway in a dose-dependent manner, leading to increased HO-1 expression.[5]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Salvianic acid A on cell viability and protein expression related to the Nrf2/HO-1 pathway.

Table 1: Effect of Salvianic Acid A on Cell Viability in H9c2 Cardiomyoblasts Exposed to Oxidative Stress

Treatment GroupConcentration of Salvianic Acid ACell Viability (%)
Control-100
H₂O₂ (120 µM)-32.0 ± 4.3
H₂O₂ + SAA0.64 nM50.8 ± 4.7
H₂O₂ + SAA3.2 nM56.7 ± 11.6
H₂O₂ + SAA16 nM59.9 ± 2.1
Data is expressed as mean ± SD.[8]

Table 2: Dose-Dependent Effects of Salvianic Acid A in a Rat Model of Chronic Kidney Disease

Treatment GroupDose of Salvianic Acid A (mg·kg⁻¹·d⁻¹)Effect on Nrf2/HO-1 Pathway
5/6 Nephrectomy Model-Baseline
5/6 Nephrectomy + SAA2.5Increased activation of Akt/GSK-3β/Nrf2 and expression of HO-1
5/6 Nephrectomy + SAA5Dose-dependent increase in pathway activation and HO-1 expression
5/6 Nephrectomy + SAA10Further dose-dependent increase in pathway activation and HO-1 expression
This table summarizes the dose-dependent trend observed in Western blot analyses.[5]

Experimental Protocols

Cell Culture and Induction of Oxidative Stress

This protocol describes the general procedure for culturing cells and inducing oxidative stress to study the protective effects of this compound.

Materials:

  • Appropriate cell line (e.g., human retinal pigment epithelial cells (RPE), rat cardiomyoblasts (H9c2), or human kidney 2 (HK-2) cells)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO or PBS)

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein extraction)

Procedure:

  • Seed the cells in the appropriate culture plates and allow them to adhere and grow to about 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.64 nM to 10 µM, depending on the cell type and experimental design) for a specified duration (e.g., 1 to 24 hours).[5][8]

  • Following pre-treatment, induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration determined by a dose-response curve for the specific cell line (e.g., 120 µM for H9c2 cells).[8]

  • Incubate the cells for the desired period (e.g., 1 to 24 hours).

  • After incubation, the cells can be harvested for various downstream analyses such as cell viability assays, Western blotting, or ROS detection.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol outlines the steps for detecting the expression levels of Nrf2 and HO-1 proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes how to measure intracellular ROS levels using a fluorescent probe.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • PBS or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat the cells as described in Protocol 1.

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA (e.g., at a final concentration of 10 µM) in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.[7]

Visualizations

Signaling Pathway Diagram

Salvianic_Acid_A_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SalA This compound PI3K PI3K SalA->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b | mTORC1 mTORC1 Akt->mTORC1 Nrf2_cyto Nrf2 GSK3b->Nrf2_cyto | mTORC1->Nrf2_cyto Keap1 Keap1 Keap1->Nrf2_cyto Nrf2_cyto->Keap1 Ub Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 Transcription Antioxidant_Proteins Antioxidant Proteins HO1->Antioxidant_Proteins Translation

Caption: Signaling pathway of this compound inducing Nrf2/HO-1.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays 4. Downstream Assays start 1. Cell Seeding & Culture pretreatment 2. Pre-treatment with This compound start->pretreatment stress 3. Induction of Oxidative Stress (e.g., H₂O₂) pretreatment->stress viability Cell Viability Assay (e.g., MTT) stress->viability western Western Blot (Nrf2, HO-1) stress->western ros ROS Detection (DCFH-DA) stress->ros analysis 5. Data Analysis viability->analysis western->analysis ros->analysis

Caption: General experimental workflow for studying this compound.

References

Troubleshooting & Optimization

Improving (Rac)-Salvianic acid A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Salvianic acid A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro assays?

This compound, also known as (Rac)-Danshensu, is a phenolic acid compound recognized for its potent antioxidant properties.[1][2] While it is considered one of the major water-soluble components of Salvia miltiorrhiza (Danshen), its solubility in neutral aqueous buffers at the high concentrations required for many in vitro assays can be limited.[3][4] Like many phenolic compounds, its solubility is pH-dependent, and it can precipitate out of solution when a concentrated organic stock is diluted into an aqueous assay medium—a phenomenon known as "solvent shock."[5][6]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power for many organic compounds, including phenolic acids.[7] Ethanol can also be used, but DMSO is often preferred for its ability to dissolve compounds at higher concentrations and its lower volatility, which prevents the stock concentration from changing due to evaporation.[7]

Q3: My this compound precipitates when I dilute my DMSO stock in the aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue. Here are several strategies to address it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible. A higher concentration of the DMSO stock allows for a smaller volume to be added to the aqueous medium, reducing solvent shock.[5]

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution. This can sometimes help keep the compound in solution.

  • Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Explore Alternative Methods: If precipitation persists, DMSO alone may not be sufficient. Consider the alternative methods outlined in this guide, such as pH adjustment or complexation with cyclodextrins.[5][8]

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

The maximum tolerated DMSO concentration is highly dependent on the specific cell line and the duration of the experiment.[9]

  • General Guideline: A final concentration of 0.1% to 0.5% DMSO is widely considered safe for most cell lines with minimal cytotoxicity.[10][11]

  • Sensitive Cells: Primary cells or more sensitive cell lines may show toxic effects at concentrations below 0.1%.[11]

  • Robust Cells: Some robust, immortalized cell lines may tolerate up to 1%, but this can still influence cellular processes.[9][12]

  • Crucial Control: It is essential to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your experiment to ensure it does not independently affect the assay outcome.[13]

Q5: Are there effective alternatives to DMSO for improving the solubility of this compound?

Yes, several alternative methods can be employed, particularly if DMSO is incompatible with your assay or causes toxicity:

  • pH Adjustment: As a phenolic acid, this compound is weakly acidic. Increasing the pH of the solvent deprotonates the phenolic hydroxyl groups, forming a more polar and water-soluble phenolate (B1203915) ion.[5]

  • Co-Solvents: Formulations using co-solvents like PEG300 and Tween-80 in combination with saline can be used, especially for in vivo studies, and may be adapted for in vitro work.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[14] This is a powerful technique for significantly increasing aqueous solubility.[8][15]

Solubility Data

Specific quantitative solubility data for this compound is not consistently available across a range of solvents in published literature. However, based on its chemical structure as a phenolic acid, a qualitative solubility profile can be summarized.

SolventSolubility ProfileNotes
Water (Neutral pH) Slightly Soluble / LowSolubility is often insufficient for high-concentration stocks.
Aqueous Buffer (pH > 7.5) Moderately to Highly SolubleIncreased pH enhances solubility by forming the more soluble phenolate salt.
DMSO Highly SolubleExcellent choice for preparing high-concentration primary stock solutions.
Ethanol / Methanol SolubleGood alternative to DMSO, though may have lower solubilizing power for high concentrations.[7]
PBS (pH 7.4) Low to Slightly SolubleSimilar to water; precipitation is likely when diluting from an organic stock.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution using DMSO

This protocol describes the standard method for preparing a primary stock solution.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired molar concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol is useful when aiming to minimize the use of organic solvents in the final assay medium.

  • Determine pH Stability: First, confirm that this compound and your biological assay system (e.g., cells, proteins) are stable and active at a slightly alkaline pH (e.g., pH 8.0).

  • Prepare Alkaline Buffer: Prepare a sterile, slightly basic buffer, such as 10 mM Tris-HCl at pH 8.0.

  • Dissolve Compound: Directly dissolve the weighed this compound powder in the alkaline buffer. Gentle warming (to 37°C) or brief sonication may aid dissolution. This creates an aqueous stock solution.

  • Final Dilution: Add the aqueous stock solution to your final assay medium.

  • pH Check: Ensure the final pH of the assay medium remains within the acceptable range for your experiment.

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

This method creates a water-soluble inclusion complex, ideal for sensitive assays where organic solvents must be avoided.[16]

  • Molar Ratio Calculation: Determine the amount of HP-β-CD needed. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water or your desired aqueous buffer. Stir until the solution is clear. Gentle heating can assist dissolution.

  • Prepare Compound Solution: In a separate container, dissolve the (Rac)-Salvanic acid A in a minimal amount of a volatile organic solvent like ethanol.

  • Mix and Equilibrate: Slowly add the this compound solution dropwise into the stirring HP-β-CD solution.

  • Solvent Removal (Lyophilization): Seal the container, cover it with foil to protect from light, and stir the mixture at room temperature for 24-48 hours to allow for complex formation.[5] Following equilibration, freeze the solution and lyophilize (freeze-dry) it to remove the water and residual ethanol, yielding a dry powder of the this compound/HP-β-CD complex.

  • Reconstitution: The resulting powder can be readily dissolved in your aqueous assay buffer to the desired final concentration.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Compound Precipitation

This diagram provides a logical sequence of steps to follow when encountering precipitation of this compound during experimental setup.

G start Precipitation Observed in Aqueous Medium? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes reduce_dmso Decrease final DMSO concentration. Prepare a more concentrated stock. check_dmso->reduce_dmso Yes serial_dilution Try serial dilutions instead of a single large dilution step. check_dmso->serial_dilution No success Problem Solved reduce_dmso->success warm_buffer Warm aqueous medium to 37°C before adding compound stock. serial_dilution->warm_buffer alt_methods Consider Alternative Methods warm_buffer->alt_methods ph_adjust Use pH Adjustment (Protocol 2) alt_methods->ph_adjust cyclodextrin Use Cyclodextrin Complexation (Protocol 3) alt_methods->cyclodextrin ph_adjust->success cyclodextrin->success

Caption: Troubleshooting flowchart for addressing compound precipitation.

General Experimental Workflow for Solution Preparation

This diagram illustrates the standard process of preparing a final working solution from a solid compound.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO to create concentrated stock (e.g., 50 mM) weigh->dissolve intermediate Dilute stock solution in culture medium/buffer (e.g., to 1 mM) dissolve->intermediate working Add intermediate solution to assay (e.g., cell plate) to reach final concentration (e.g., 1-100 µM) intermediate->working G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation SAA This compound SAA->PI3K Inhibits SAA->Akt Inhibits

References

(Rac)-Salvianic acid A stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (Rac)-Salvianic acid A (SAA) in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Question Possible Cause(s) Recommended Solution(s)
Why is my this compound solution rapidly degrading? pH of the solution: SAA is highly susceptible to degradation in neutral and alkaline conditions.[1] Temperature: Elevated temperatures accelerate the degradation of SAA.[1] Presence of oxidizing agents: SAA is prone to oxidative degradation.[1][2] Light exposure: Photodegradation can occur with prolonged exposure to light.- Adjust the pH of your solution to the optimal stability range of pH 4.0.[1] - Prepare and store SAA solutions at refrigerated temperatures (2-8 °C) and protect from freezing. - Use freshly prepared solutions for your experiments to minimize degradation. - Avoid the use of solvents or reagents that contain oxidizing impurities. Consider degassing solvents. - Protect solutions from light by using amber vials or covering the container with aluminum foil.
I'm observing inconsistent results in my stability studies. What could be the reason? Inconsistent pH: Small variations in pH can significantly impact the degradation rate. Variable temperature control: Fluctuations in storage or experimental temperature will lead to inconsistent degradation. Solvent variability: The purity and source of solvents can introduce variability. For instance, moisture-absorbing solvents like DMSO can affect solubility and stability.[3]- Use a calibrated pH meter and high-quality buffers to ensure consistent pH. - Maintain strict temperature control during storage and experiments using calibrated equipment. - Use high-purity (e.g., HPLC grade) solvents from a reliable source. Use fresh DMSO for stock solutions.[3]
My HPLC analysis shows multiple unexpected peaks. What are they? Degradation products: SAA can degrade into several products, including epimers, isosalvianolic acid C, and salvianolic acid C, especially under stress conditions like high humidity, high temperature, or in basic solutions.[2]- Refer to the known degradation pathways of SAA to tentatively identify the degradation products.[2] - Use a stability-indicating HPLC method that can resolve SAA from its degradation products. - Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to generate and identify degradation product peaks.
How can I improve the solubility of this compound for my experiments? Solvent choice: SAA is a water-soluble compound, but its solubility can be enhanced in certain organic solvents.[3]- this compound is soluble in DMSO.[3] For aqueous solutions, ensure the pH is appropriately adjusted to maintain stability.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for storing this compound solutions?

This compound exhibits maximum stability in acidic conditions, with an optimal pH of 4.0.[1] The degradation rate increases significantly in neutral and alkaline solutions.

2. What is the degradation kinetics of this compound?

The degradation of this compound in solution follows first-order kinetics.[1] The rate of degradation is dependent on factors such as temperature and pH.

3. What are the known degradation products of this compound?

Under various stress conditions, this compound can degrade into several products. Key degradation products identified include a pair of epimers, isosalvianolic acid C, and salvianolic acid C.[2] The formation of these products is influenced by conditions such as humidity, pH, and temperature.[2]

4. How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a solvent such as DMSO.[3] For aqueous experiments, the stock solution should be diluted in a buffer with a pH of 4.0 to ensure stability. Prepare fresh solutions and avoid long-term storage of diluted aqueous solutions.

5. Are there any specific handling precautions for this compound?

Due to its instability, it is crucial to protect this compound from high humidity, oxidants, and basic conditions during manufacturing, storage, and handling.[2] It is recommended to handle the solid compound in a controlled environment and to prepare solutions fresh for use.

Quantitative Stability Data

The following table summarizes the degradation kinetics of this compound at different temperatures.

Temperature (K)Rate Constant (k, h⁻¹)Half-life (t₀.₅, hours)Time for 10% Degradation (t₀.₉, hours)
3130.009970.010.6
3630.080449.81.5

Data adapted from a study on Salvianolic Acid A degradation kinetics.[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a buffer at pH 4.0).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M to 1.0 M HCl.[4]

    • Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[6]

    • Monitor the reaction at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M to 1.0 M NaOH.[4]

    • Follow the same incubation and monitoring procedure as for acid hydrolysis.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a 0.1% to 3.0% solution of hydrogen peroxide (H₂O₂).[4]

    • Incubate at room temperature and monitor at various time points.

  • Thermal Degradation:

    • Expose the solid this compound or its solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.[6]

    • Analyze samples at different time intervals.

  • Photolytic Degradation:

    • Expose the solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at appropriate time points.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 288 nm.[7]

    • Column Temperature: 35 °C.[7]

  • The method should be able to separate the intact this compound from all its degradation products.

Visualizations

cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis SAA This compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) SAA->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) SAA->Base Oxidation Oxidation (e.g., 3% H₂O₂) SAA->Oxidation Thermal Thermal Stress (e.g., 60°C) SAA->Thermal Photo Photolytic Stress (UV/Vis Light) SAA->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - Peak Purity - Mass Balance - Degradation Profile HPLC->Data SAA This compound Keap1 Keap1 SAA->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GPX4) ARE->AntioxidantEnzymes upregulates OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress SAA This compound Src Src Kinase SAA->Src inhibits Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Src->Downstream activates Inflammation Pro-inflammatory Response Downstream->Inflammation

References

Technical Support Center: Overcoming Low Bioavailability of (Rac)-Salvianic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Salvianic acid A (Sal A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on strategies to overcome its inherently low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound, and why is it so low?

A1: The oral bioavailability of this compound is consistently reported to be very low, typically ranging from 0.39% to 2.5% in animal models such as rats and dogs[1]. Several factors contribute to this poor bioavailability:

  • Poor Permeability: Sal A exhibits low permeability across the intestinal epithelium[1].

  • Instability: It is unstable in the alkaline environment of the intestine.

  • First-Pass Metabolism: Sal A undergoes significant first-pass metabolism in the liver[1].

  • Ionic State: In the intestinal tract, Sal A primarily exists in an ionic state, which hinders its ability to pass through the lipophilic intestinal biofilm[2].

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The primary strategies to enhance the oral bioavailability of Sal A fall into three main categories:

  • Advanced Formulation Technologies: This includes the use of nanoformulations (e.g., nanoparticles, solid lipid nanoparticles), phospholipid complexes, and self-microemulsifying drug delivery systems (SMEDDS).

  • Co-administration with Bioenhancers: Certain compounds, when administered with Sal A, can improve its absorption.

  • Chemical Modification: Altering the chemical structure of Sal A to create more lipophilic prodrugs can enhance its permeability.

Q3: Are there any known drug-drug interactions I should be aware of when working with Salvianic acid A?

A3: While extensive clinical drug-drug interaction studies are limited, preliminary research suggests that salvianolic acids may influence the activity of drug-metabolizing enzymes. For instance, salvianolic acid B has been shown to inhibit CYP3A4 and CYP1A2 mRNA expression in vitro, which could potentially affect the metabolism of other drugs metabolized by these enzymes. Co-administration of salvianolic acids with tanshinones has been observed to promote the absorption of tanshinone IIA, while tanshinones can promote the absorption of danshensu (B613839) (a related compound)[3]. Researchers should exercise caution and consider potential interactions when co-administering Sal A with other therapeutic agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of Sal A in aqueous formulation Poor aqueous solubility of Sal A, especially at neutral or acidic pH.- Increase the pH of the formulation to maintain Sal A in its ionized, more soluble form. - Utilize co-solvents such as polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in the formulation. - Consider formulating Sal A as a salt (e.g., sodium salt) to improve solubility. - Employ advanced formulation strategies like SMEDDS or encapsulation in nanoparticles to enhance dispersion and prevent precipitation.
Low and variable oral bioavailability in animal studies Inherent poor permeability and first-pass metabolism of Sal A. Inconsistent dosing or formulation instability.- Implement a bioavailability enhancement strategy such as a phospholipid complex or nanoformulation (see Experimental Protocols). - Co-administer Sal A with a bioenhancer like borneol. - Ensure consistent formulation preparation and administration techniques. Use a fresh preparation for each experiment if stability is a concern. - For oral gavage, ensure the formulation is a homogenous suspension or solution.
Degradation of Sal A during formulation processing Sal A is susceptible to degradation by heat and light.- Avoid high temperatures during formulation preparation. Use methods like solvent evaporation at reduced pressure and moderate temperatures. - Protect the formulation from light at all stages of preparation and storage by using amber vials or wrapping containers in aluminum foil. - Prepare formulations fresh before use whenever possible.
Difficulty in achieving high drug loading in nanoparticles The physicochemical properties of Sal A may limit its encapsulation efficiency.- Optimize the formulation parameters of your nanoparticles (e.g., polymer/lipid concentration, surfactant type and concentration, drug-to-carrier ratio). - Consider preparing a Sal A-phospholipid complex first, which can then be more efficiently encapsulated into nanoparticles.

Strategies for Bioavailability Enhancement: Quantitative Data

The following table summarizes quantitative data from studies that have successfully improved the bioavailability of salvianolic acids using various techniques. While some data pertains to the closely related Salvianolic Acid B, the methodologies are applicable to this compound.

Enhancement Strategy Drug Animal Model Key Pharmacokinetic Parameters (Oral) Fold Increase in Bioavailability
Control (Unformulated) Salvianolic Acid ARatCmax: 31.53 µg/L, AUC: 105.93 µg/Lh (at 5 mg/kg)-
Co-administration with Borneol Salvianolic Acid A (in extract)RatCmax: 1.15±0.21 µg/mL, AUC: 1.43±0.16 µg·h/mL~1.5-fold (AUC)
Phospholipid Complex Nanoparticles Salvianolic Acid BRatCmax: 3.4 µg/mL, AUC: 664 µg/mLmin2.86-fold (Relative Bioavailability)[4]
Solid Lipid Nanoparticles (SLNs) Resveratrol (Polyphenol)Rat-8-fold

Experimental Protocols

Protocol 1: Preparation of this compound - Phospholipid Complex

This protocol describes the preparation of a Sal A-phospholipid complex to improve its lipophilicity and membrane permeability.

Materials:

  • This compound

  • Soybean Phospholipid (e.g., S100)

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and soybean phospholipid in a 1:1.5 mass ratio in a suitable volume of THF in a round-bottom flask.

  • Stir the solution at 40°C for 3 hours to ensure complete interaction.

  • Remove the THF using a rotary evaporator at 40°C under reduced pressure to obtain a solid film.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid is the Sal A-phospholipid complex.

  • To purify, the complex can be washed with n-hexane to remove unreacted phospholipids.

  • Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the complex and the amorphous state of Sal A.

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a Sal A formulation.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Groups:

  • Intravenous (IV) group: Sal A solution (e.g., in saline with pH adjustment)

  • Oral control group: Sal A suspension (e.g., in 0.5% carboxymethylcellulose sodium)

  • Oral test group: Enhanced Sal A formulation (e.g., phospholipid complex, nanoparticles)

Procedure:

  • Fast the rats overnight with free access to water before dosing.

  • For the IV group, administer a single dose of Sal A (e.g., 10 mg/kg) via the tail vein.

  • For the oral groups, administer a single dose of the respective formulation (e.g., 50 mg/kg) by oral gavage.

  • Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of Sal A in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Salvianic Acid A

Salvianic acid A exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Salvianic_Acid_A_Signaling_Pathways cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Anti-inflammatory) cluster_pi3k PI3K/Akt Pathway (Cell Survival) SAA_nrf2 This compound GSK3b_nrf2 GSK-3β SAA_nrf2->GSK3b_nrf2 inhibits Nrf2 Nrf2 GSK3b_nrf2->Nrf2 inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds HO1 HO-1, NQO1, etc. ARE->HO1 activates transcription of SAA_nfkb This compound IKKb IKKβ SAA_nfkb->IKKb inhibits IkBa IκBα IKKb->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB->Pro_inflammatory translocates to nucleus and activates transcription of SAA_pi3k This compound PI3K PI3K SAA_pi3k->PI3K inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., GSK-3β, mTOR) Akt->Downstream phosphorylates Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Low Bioavailability of Sal A Formulation_Strategy Select Formulation Strategy (e.g., Phospholipid Complex, SMEDDS, Nanoparticles) Start->Formulation_Strategy Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Preparation->Characterization Optimization Optimize Formulation Characterization->Optimization Optimization->Preparation Iterate Dissolution In Vitro Dissolution/Release Study Optimization->Dissolution Permeability Caco-2 Cell Permeability Assay Dissolution->Permeability Stability Formulation Stability Assessment Permeability->Stability PK_Study Pharmacokinetic Study in Rats Stability->PK_Study Data_Analysis Analyze Pharmacokinetic Data PK_Study->Data_Analysis Bioavailability_Calculation Calculate Bioavailability Data_Analysis->Bioavailability_Calculation Conclusion Conclusion: Enhanced Bioavailability Bioavailability_Calculation->Conclusion

References

Technical Support Center: (Rac)-Salvianic Acid A Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Salvianic acid A (SAA) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent efficacy studies?

A common effective dose for SAA cited in rat models is 10 mg/kg.[1] For oral administration studies in rats, doses have ranged from 5 mg/kg to 20 mg/kg to investigate pharmacokinetic profiles.[2] For studies on specific conditions like carbon tetrachloride-induced liver injury in rats, a dose of 20 mg/kg (intraperitoneally) has shown significant protective effects.[3] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.

Q2: Which administration route is most appropriate for SAA in animal studies?

The choice of administration route depends on the experimental objective.

  • Intravenous (IV) injection: This route ensures 100% bioavailability and is often used for acute toxicity studies and when precise plasma concentrations are required.[1][4]

  • Oral Gavage (p.o.): This route is relevant for assessing the potential of SAA as an oral therapeutic. However, researchers must be aware of its very low oral bioavailability.[2][5]

  • Intraperitoneal (i.p.) injection: This is another common route for delivering the compound systemically and has been used in efficacy studies.[3][6]

Q3: I am observing very low plasma concentrations after oral administration of SAA. Is this expected?

Yes, this is a well-documented characteristic of SAA. Studies in rats have shown the absolute oral bioavailability to be very low, in the range of 0.39–0.52%.[2] Preclinical data in Beagle dogs also indicate low oral bioavailability.[5] This is likely due to poor absorption and/or significant first-pass metabolism.[2] Despite low plasma levels, SAA distributes rapidly and widely into various tissues, including the stomach, small intestine, liver, heart, and even the brain, within 10 minutes of oral administration.[2]

Q4: What are the signs of acute toxicity I should monitor for at high doses?

In acute intravenous toxicity studies, dose-dependent adverse effects have been observed.

  • In mice: Symptoms at high doses (approaching the LD50 of 1161.2 mg/kg) include decreased spontaneous motor activity, head shaking, jumping, convulsions, and agony, which typically resolve within an hour in surviving animals.[1]

  • In dogs: At doses of 300 mg/kg and higher, observed symptoms include salivation, decreased spontaneous motor activity, abnormal gait, foam at the mouth, diarrhea, and prostration.[1]

Q5: What is the No-Observed-Adverse-Effect Level (NOAEL) for SAA?

In a 4-week repeated-dose intravenous toxicity study in Beagle dogs, the NOAEL was determined to be 20 mg/kg.[7] At higher doses (80 mg/kg and 300 mg/kg), reversible toxic effects on the liver, kidneys, and thymus were observed.[7]

Troubleshooting Guide

Issue 1: Inconsistent or No Therapeutic Effect Observed

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The effective dose can vary significantly between different animal models and disease states. Perform a dose-ranging study starting with a literature-reported effective dose (e.g., 10 mg/kg in rats) and escalating from there.[1]

  • Possible Cause 2: Poor Bioavailability (Oral Studies).

    • Solution: Given the extremely low oral bioavailability, the administered dose may not be sufficient to reach therapeutic concentrations in target tissues.[2] Consider using an alternative administration route like intraperitoneal or intravenous injection for initial efficacy testing. If the oral route is necessary, formulation strategies to enhance absorption could be explored.

  • Possible Cause 3: Timing of Administration.

    • Solution: The timing of SAA administration relative to disease induction is critical. For prophylactic effects, SAA should be administered before the injury, as seen in models of myocardial infarction where treatment is given for several days prior to induction.[6] Review the pharmacokinetics to ensure the drug is present at the target site during the desired therapeutic window.

Issue 2: High Mortality in High-Dose Groups

  • Possible Cause 1: Exceeding the Lethal Dose.

    • Solution: You may be dosing within the lethal range. The intravenous LD50 in mice is 1161.2 mg/kg, and the minimum lethal dose in dogs is 682 mg/kg.[1] Refer to the toxicity data in Table 2 and reduce the dose to a level well below the reported lethal doses and closer to the NOAEL (20 mg/kg in dogs for repeated dosing).[7]

  • Possible Cause 2: Rapid IV Infusion.

    • Solution: Rapid intravenous administration can cause acute toxic effects. Consider slowing the infusion rate to minimize immediate adverse reactions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

Dose (mg/kg) Cmax (µg/L) AUC(0–t) (µg/L·h) t1/2 (h) Absolute Bioavailability (%)
5 31.53 105.93 1.72 - 1.96 0.39 - 0.52%
10 57.39 167.18 1.72 - 1.96 0.39 - 0.52%
20 111.91 317.11 1.72 - 1.96 0.39 - 0.52%

Data sourced from a study in Sprague-Dawley rats.[2]

Table 2: Acute Intravenous Toxicity of this compound

Animal Model Parameter Value (mg/kg) Observations
Mice (BALB/c) LD50 1161.2 Decreased motor activity, convulsions at near-lethal doses.[1]
Dogs (Beagle) MNLD 455 No mortality observed at this dose.[1]
Dogs (Beagle) MLD 682 Minimum dose at which mortality was observed.[1]
Dogs (Beagle) NOAEL (4-week) 20 No adverse effects observed after 4 weeks of daily IV dosing.[7]

LD50: Median Lethal Dose; MNLD: Maximal Non-Lethal Dose; MLD: Minimum Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Isoproterenol-Induced Myocardial Infarction in Rats

This protocol is designed to test the cardioprotective effects of SAA.[6]

  • Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle Control.

    • Group 2: SAA treatment group(s) (e.g., 10 mg/kg).

    • Group 3: Positive Control (if applicable).

    • Administer SAA or vehicle daily via oral gavage or intraperitoneal injection for a predefined period (e.g., 8 days).

  • Induction of Myocardial Infarction: On days 7 and 8 of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (B85558) (e.g., 85 mg/kg) at a 24-hour interval.

  • Monitoring and Sample Collection:

    • After the second isoproterenol injection, continuously monitor hemodynamic parameters and electrocardiograph (ECG).

    • Euthanize the animals and harvest the hearts for histopathological examination.

Protocol 2: Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats

This protocol assesses the efficacy of SAA in mitigating I/R injury.[6]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300 g) and provide mechanical ventilation. Administer SAA at the desired dose and route prior to ischemia.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce ischemia by tightening the suture to occlude the LAD artery for a typical duration of 30-45 minutes. Confirm occlusion by observing ST-segment elevation on the ECG.

  • Reperfusion: Release the suture to allow blood to flow back into the myocardium. The reperfusion period typically lasts 2-24 hours.

  • Outcome Assessment: At the end of the reperfusion period, assess cardiac function (e.g., via echocardiography), measure the infarct size (e.g., using TTC staining), and collect blood and tissue for further analysis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Dosing cluster_induction Phase 2: Injury Induction cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (>= 1 week) grouping Grouping & SAA Dosing (e.g., 8 days) acclimatize->grouping iso_inj Isoproterenol Injection (Day 7 & 8, 85 mg/kg) grouping->iso_inj monitoring ECG & Hemodynamic Monitoring iso_inj->monitoring blood Blood Collection (Biochemistry: LDH, CK) monitoring->blood histo Heart Harvesting (Histopathology) blood->histo signaling_pathway cluster_cell Hepatocytes / Myotubes SAA Salvianic Acid A CaMKKb CaMKKβ SAA->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates Mito_Func Improved Mitochondrial Function AMPK->Mito_Func Glucose_Uptake Enhanced Glucose Uptake AMPK->Glucose_Uptake ATP_Prod Increased ATP Production Mito_Func->ATP_Prod Effect Antidiabetic Effect Glucose_Uptake->Effect troubleshooting_logic cluster_causes Potential Causes & Solutions start Low or No Efficacy Observed in Experiment q_dose Is the dose optimal? start->q_dose q_route Is the administration route appropriate? q_dose->q_route Yes sol_dose Solution: Perform dose-response study. q_dose->sol_dose No q_time Is the timing correct? q_route->q_time Yes sol_route Solution: Consider IV/IP for initial testing due to low oral bioavailability. q_route->sol_route No sol_time Solution: Administer prophylactically based on PK data. q_time->sol_time No

References

Preventing degradation of (Rac)-Salvianic acid A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (Rac)-Salvianic acid A to prevent its degradation.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or inconsistent experimental results. Degradation of Salvianic acid A due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. 2. Aliquot: For frequent use, aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric conditions. 3. Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods, even at low temperatures. If storage is unavoidable, flash-freeze aliquots and store at -80°C for the shortest possible time.
Discoloration of solid compound (e.g., browning). Oxidation and/or exposure to moisture.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Desiccant: Store vials within a desiccator to minimize moisture exposure. 3. Quality Check: If discoloration is observed, it is recommended to verify the purity of the compound using a suitable analytical method, such as HPLC, before use.
Precipitation or color change in prepared solutions. pH-dependent degradation, oxidation, or esterification.1. pH Control: Maintain the pH of aqueous solutions in the acidic range (ideally around pH 4) to improve stability.[1] 2. Solvent Choice: If using alcoholic solvents like methanol (B129727) for stock solutions, be aware of the potential for esterification, especially if acidic catalysts are present.[2] Prepare fresh solutions and use them promptly. 3. Antioxidants: For certain applications, the addition of antioxidants like ascorbic acid may help to mitigate oxidative degradation in solutions.[3]
Identification of unexpected peaks during analytical runs (e.g., HPLC). Formation of degradation products.1. Review Degradation Pathways: Familiarize yourself with the known degradation products of Salvianic acid A, which can include epimers, isosalvianolic acid C, salvianolic acid C, and methyl esters.[2] 2. Stress Testing: If feasible, perform stress testing (e.g., exposure to heat, high humidity, basic pH) on a small sample to confirm the identity of degradation peaks by comparing them to your experimental samples. 3. Optimize Handling Procedures: Based on the identified degradation products, refine your storage and handling protocols to minimize the conditions that lead to their formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C or -80°C. To further minimize degradation, especially from humidity and oxidation, storing under an inert gas (argon or nitrogen) and in a desiccator is highly recommended.[2]

Q2: How stable is Salvianic acid A in solution?

A2: Salvianic acid A is significantly less stable in solution compared to its solid form.[4][5] Its stability in solution is influenced by pH, temperature, light, and the presence of oxygen and metal ions.[6][7] Aqueous solutions are particularly susceptible to degradation, which is accelerated at basic pH and higher temperatures.[2][4]

Q3: What are the primary factors that cause the degradation of Salvianic acid A?

A3: The main factors contributing to the degradation of Salvianic acid A, a phenolic acid, are:

  • Humidity: Leads to electrophilic addition reactions.[2]

  • High Temperature: Accelerates degradation, leading to the formation of various byproducts.[2][8][9]

  • High pH (Basic Conditions): Promotes degradation through free radical intermediates.[2]

  • Oxidants: Cause oxidative degradation.[2]

  • Light: Can induce photodegradation.[7][10]

  • Presence of certain solvents: For example, methanol can lead to esterification.[2]

Q4: What are the known degradation products of Salvianic acid A?

A4: Studies have identified several degradation products, including a pair of epimers, isosalvianolic acid C, salvianolic acid C, and salvianolic acid A methyl ester (when in the presence of methanol).[2]

Q5: Can I store stock solutions of Salvianic acid A? If so, under what conditions?

A5: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, it should be aliquoted into single-use vials, flash-frozen (e.g., in liquid nitrogen), and stored at -80°C. The storage duration should be minimized, and the solution should be protected from light. The choice of solvent is also critical; for aqueous solutions, a slightly acidic pH may improve stability.

Data on Stability of Phenolic Compounds

Compound/Class Condition Observation Reference
Salvianolic Acid A High HumidityYields epimers (degradation products 1 and 2).[2]
Salvianolic Acid A Strong Basic SolutionYields isosalvianolic acid C (degradation product 3).[2]
Salvianolic Acid A High Temperature, Base, or Oxidant in WaterYields salvianolic acid C (degradation product 4).[2]
Salvianolic Acid A In Methanol (with acid catalyst)Yields salvianolic acid A methyl ester (degradation product 5).[2]
Salvianolic Acid B (Solid) 40°C, 75% RH (packaged in aluminum foil)Stable for 6 months.[4][5]
Salvianolic Acid B (Solid) 60°C or 75-92.5% RH (open exposure)Degradation observed.[4][5]
Salvianolic Acid B (in Normal Saline) Accelerated conditions (40°C/75% RH)Severe degradation.[4][5]
General Phenolic Compounds Sunlight exposure at 23°CSignificant decline in concentration.[10]
General Phenolic Compounds Storage at 40°CNotable decline in concentration.[10]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Salvianic acid A and monitor the formation of its degradation products.

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products, thus serving as a stability-indicating assay.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, water

  • Acids for mobile phase modification (e.g., formic acid, acetic acid, or trifluoroacetic acid)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid[11]

  • Mobile Phase B: Methanol with 0.05% trifluoroacetic acid[11]

  • Gradient Elution:

    • 0-20 min: 10% to 100% B

    • 20-23 min: 100% B

    • 23-25 min: 100% to 10% B[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C[11]

  • Detection Wavelength: 281 nm[11]

  • Injection Volume: 10-20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample of this compound in the solvent to a concentration within the calibration range. For stability studies, the sample would be the compound that has been subjected to specific storage conditions.

5. Method Validation (Abbreviated):

  • Specificity: Demonstrate that the method can resolve the Salvianic acid A peak from peaks of its degradation products. This can be achieved by analyzing samples subjected to stress conditions (heat, light, acid, base, oxidation).

  • Linearity: Analyze the working standard solutions to establish a linear relationship between peak area and concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing replicate samples at different concentrations.

6. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Integrate the peak area for Salvianic acid A and any degradation products.

  • Quantify the amount of Salvianic acid A in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the amount of Salvianic acid A remaining to the initial amount.

Visualizations

cluster_storage Storage Recommendations cluster_solution Solution Preparation Solid Solid this compound Temp -20°C to -80°C Solid->Temp Temperature Light Protect from Light Solid->Light Light Moisture Protect from Moisture (Desiccator) Solid->Moisture Humidity Atmosphere Inert Atmosphere (Argon/Nitrogen) Solid->Atmosphere Oxygen Fresh Prepare Freshly pH Acidic pH (~4) Fresh->pH Solvent Consider Solvent Effects (e.g., Methanol -> Esterification) Fresh->Solvent Store Short-term Storage (if necessary) Fresh->Store Store_Cond Aliquot & Flash Freeze -80°C Store->Store_Cond

Caption: Recommended storage and handling workflow for this compound.

cluster_degradation Degradation Pathways SAA This compound Humidity High Humidity SAA->Humidity Base Strong Base SAA->Base Heat_Oxidant High Temperature Base / Oxidant SAA->Heat_Oxidant Methanol Methanol (Acid Catalyst) SAA->Methanol DP1 Epimers DP2 Isosalvianolic Acid C DP3 Salvianolic Acid C DP4 Salvianolic Acid A Methyl Ester Humidity->DP1 Base->DP2 Heat_Oxidant->DP3 Methanol->DP4

Caption: Major degradation pathways of this compound.

Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions: - Temperature (-20°C or below)? - Protected from light/moisture? Start->Check_Storage Check_Handling Review Solution Handling: - Prepared fresh? - Correct pH? - Stored properly? Check_Storage->Check_Handling [Storage OK] Optimize Optimize Storage and Handling Protocols Check_Storage->Optimize [Storage Improper] QC_Check Perform Quality Control: Run HPLC analysis Check_Handling->QC_Check [Handling OK] Check_Handling->Optimize [Handling Improper] Compare Compare to Reference Standard and Previous Batches QC_Check->Compare Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed [Purity Reduced] No_Degradation No Significant Degradation Compare->No_Degradation [Purity OK] Discard Discard Compromised Stock and Obtain New Aliquot Degradation_Confirmed->Discard Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other Discard->Optimize

Caption: Troubleshooting flowchart for investigating this compound degradation.

References

Technical Support Center: Synthesis of (Rac)-Salvianic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-Salvianic acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary approaches for the synthesis of this compound: biocatalytic synthesis and chemical synthesis. Biocatalytic routes, often employing multi-enzyme cascades, are generally favored for their high stereoselectivity and milder reaction conditions, leading to high yields. Chemical synthesis, while offering flexibility, can be more complex, involving multiple steps, potentially harsh conditions, and challenges with stereoselectivity, which often result in lower overall yields.

Q2: Which starting material is recommended for biocatalytic synthesis?

Both L-DOPA and L-tyrosine are common starting materials for the biocatalytic synthesis of Salvianic acid A. L-DOPA can be converted to the key intermediate 3,4-dihydroxyphenylpyruvic acid (DHPPA) in a single enzymatic step. L-tyrosine, while more cost-effective and stable, requires an additional enzymatic step for hydroxylation. The choice often depends on the availability of enzymes and cost considerations.

Q3: How can I improve the yield in the biocatalytic synthesis?

Optimizing reaction parameters is crucial for maximizing yield. Key factors to consider include:

  • pH and Temperature: Each enzyme in the cascade has an optimal pH and temperature range. It is essential to determine and maintain these conditions for each step.

  • Enzyme Concentration: The concentration of each enzyme needs to be optimized to prevent any single step from becoming a rate-limiting bottleneck.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. A fed-batch strategy, where the substrate is added incrementally, can help maintain optimal concentrations and improve yields.

  • Cofactor Regeneration: Many enzymatic steps require cofactors like NADH. Implementing an efficient NADH regeneration system, for example, using formate (B1220265) dehydrogenase, is critical for driving the reaction to completion.

  • Cell Permeabilization: When using whole-cell catalysts, permeabilizing the cell membrane (e.g., with hexane) can significantly increase the rate of substrate diffusion and product release, leading to higher reaction rates.

Q4: What are common issues encountered in chemical synthesis and how can they be addressed?

Chemical synthesis of this compound often presents the following challenges:

  • Low Yields: This can be due to incomplete reactions, side reactions, or product degradation. Careful optimization of each reaction step, including temperature, reaction time, and stoichiometry of reagents, is necessary. The use of protecting groups for the catechol moiety can prevent unwanted side reactions.

  • Poor Stereoselectivity: Many chemical routes produce a racemic mixture of salvianic acid A. Chiral separation techniques, such as chiral chromatography, may be required to isolate the desired enantiomer.

  • By-product Formation: Side reactions can lead to a complex mixture of products, making purification difficult. Understanding the reaction mechanism can help in identifying and minimizing the formation of by-products.

  • Purification Challenges: The polar nature of salvianic acid A can make its separation from polar by-products and reagents challenging. Techniques like column chromatography with appropriate stationary and mobile phases, or crystallization, are often employed.

Troubleshooting Guides

Biocatalytic Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low enzyme activity - Suboptimal pH or temperature.- Enzyme denaturation.- Presence of inhibitors.- Optimize pH and temperature for each enzyme in the cascade.- Ensure proper storage and handling of enzymes.- Check starting materials for potential inhibitors.
Degradation of intermediate (DHPPA) - DHPPA is unstable and can undergo oxidative degradation.- Add antioxidants like ascorbic acid to the reaction mixture.[1] - Minimize reaction time for the DHPPA-forming step.- Proceed to the next step immediately after DHPPA formation.
Incomplete conversion - Insufficient cofactor (NADH) regeneration.- Low enzyme concentration.- Substrate or product inhibition.- Ensure the cofactor regeneration system is active and efficient.- Increase the concentration of the rate-limiting enzyme.- Implement a fed-batch strategy for substrate addition.
Low yield when using whole-cell catalysts - Poor substrate uptake or product export across the cell membrane.- Permeabilize the cells using methods like hexane (B92381) treatment to improve membrane permeability.[2]
Chemical Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low yield in Wittig reaction - Incomplete formation of the ylide.- Unreactive aldehyde.- Steric hindrance.- Use a strong base (e.g., n-BuLi) for ylide formation and ensure anhydrous conditions.- Consider using a more reactive phosphonium (B103445) salt.- Optimize reaction temperature and time.
Incomplete demethylation of catechol ethers - Inefficient demethylating agent.- Steric hindrance around the methoxy (B1213986) group.- Use a stronger demethylating agent like BBr₃ or AlCl₃.- Optimize reaction temperature and time; prolonged reaction times may be necessary.- Ensure the absence of water, which can deactivate Lewis acid reagents.
Formation of multiple by-products - Side reactions due to unprotected catechol group.- Non-specific reactions of reagents.- Use appropriate protecting groups for the catechol hydroxyls (e.g., benzyl (B1604629) or silyl (B83357) ethers).- Carefully control reaction stoichiometry and temperature.
Difficulty in purifying the final product - Co-elution with polar impurities.- Product instability on silica (B1680970) gel.- Use reverse-phase chromatography (e.g., C18) for better separation of polar compounds.- Consider crystallization as a final purification step.- Use a milder stationary phase like alumina (B75360) if silica gel causes degradation.

Experimental Protocols

Biocatalytic Synthesis of this compound from L-DOPA

This protocol is a two-step enzymatic cascade.

Step 1: Synthesis of 3,4-dihydroxyphenylpyruvic acid (DHPPA) from L-DOPA

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 0.2 M sodium phosphate (B84403) buffer, pH 7.5).

  • Reagents: Add L-DOPA to the desired final concentration (e.g., 50 mM) and an antioxidant such as ascorbic acid (e.g., 17 mM).[1]

  • Enzyme Addition: Add the L-amino acid deaminase (L-AAD) enzyme or whole cells expressing L-AAD to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at the optimal temperature for L-AAD (e.g., 37°C) with gentle agitation.[1]

  • Monitoring: Monitor the conversion of L-DOPA to DHPPA using HPLC. The reaction is typically complete within 2-3 hours.

Step 2: Synthesis of this compound from DHPPA

  • pH Adjustment: After the completion of Step 1, adjust the pH of the reaction mixture to the optimal pH for the D-lactate dehydrogenase (D-LDH) (e.g., pH 5.5).[1]

  • Cofactor and Regeneration System: Add NAD+ (e.g., 10 mM) and the components of the NADH regeneration system, such as sodium formate (e.g., 100 mM) and formate dehydrogenase (FDH).[1]

  • Enzyme Addition: Add D-LDH or whole cells co-expressing D-LDH and FDH to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at the optimal temperature for D-LDH (e.g., 30°C) with agitation.[1]

  • Monitoring and Work-up: Monitor the formation of Salvianic acid A by HPLC. Once the reaction is complete, the product can be purified from the reaction mixture using techniques like column chromatography.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_step1 Step 1: Deamination cluster_step2 Step 2: Reduction LDOPA L-DOPA LAAD L-Amino Acid Deaminase (L-AAD) LDOPA->LAAD pH 7.5, 37°C DHPPA DHPPA DHPPA2 DHPPA LAAD->DHPPA DLDH D-Lactate Dehydrogenase (D-LDH) DHPPA2->DLDH pH 5.5, 30°C SAA This compound DLDH->SAA NADH_reg NADH Regeneration (FDH, Formate) NADH_reg->DLDH NAD+ -> NADH

Caption: Workflow for the two-step biocatalytic synthesis of this compound.

Troubleshooting_Logic cluster_bio Biocatalytic Troubleshooting cluster_chem Chemical Troubleshooting Start Low Yield in Synthesis Biocatalytic Biocatalytic Route? Start->Biocatalytic Chemical Chemical Route? Start->Chemical EnzymeActivity Check Enzyme Activity (pH, Temp, Inhibitors) Biocatalytic->EnzymeActivity Yes ReactionConditions Optimize Reaction Conditions (Temp, Time) Chemical->ReactionConditions Yes Cofactor Verify Cofactor Regeneration EnzymeActivity->Cofactor Intermediate Check for Intermediate Degradation Cofactor->Intermediate Permeabilization Consider Cell Permeabilization Intermediate->Permeabilization ProtectingGroups Use Protecting Groups for Catechol ReactionConditions->ProtectingGroups ReagentPurity Check Reagent Purity & Stoichiometry ProtectingGroups->ReagentPurity Purification Optimize Purification Strategy ReagentPurity->Purification

Caption: Troubleshooting decision tree for increasing the yield of this compound.

References

Technical Support Center: (Rac)-Salvianic Acid A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Salvianic acid A ((Rac)-SAA) experimental design and troubleshooting. This resource is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and guides to overcoming common challenges encountered when working with (Rac)-SAA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (Rac)-Danshensu, is a racemic mixture of the enantiomers of salvianic acid A. It is a water-soluble phenolic acid compound extracted from the traditional Chinese medicine Danshen (the dried root of Salvia miltiorrhiza)[1][2]. It is known for its potent antioxidant, anti-inflammatory, and cardioprotective properties[1][3][4]. The "(Rac)-" prefix indicates that it is a mixture of both R- and S-enantiomers[5][6].

Q2: What are the primary known biological activities and mechanisms of action of this compound?

(Rac)-SAA exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It is known to modulate several key signaling pathways[1][3][7].

  • Antioxidant Effects: SAA is a powerful scavenger of reactive oxygen species (ROS)[8]. It can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes[2][7].

  • Anti-inflammatory Effects: SAA can inhibit the NF-κB signaling pathway, a key regulator of inflammation[2].

  • Cardioprotective Effects: It protects cardiac cells from ischemia-reperfusion injury and has been shown to improve cardiovascular function in various models[4][9].

  • Anticancer Effects: SAA has been demonstrated to inhibit the proliferation and metastasis of cancer cells by targeting pathways like PI3K/Akt/mTOR[1][3].

Q3: What is the significance of using a racemic mixture versus a pure enantiomer of Salvianic Acid A?

Using a racemic mixture means that you are working with a 1:1 ratio of the two enantiomers of Salvianic Acid A. It is crucial to be aware that different enantiomers of a compound can have distinct biological activities and potencies[4][10]. One enantiomer may be more active, inactive, or even have an opposing effect compared to the other[10]. This can be a significant variable in experimental results. For instance, the S-enantiomer of a compound might be responsible for the majority of the inhibitory activity, while the R-enantiomer is largely inactive[10]. When interpreting your data, it is important to consider that the observed effects are the composite of the activities of both enantiomers. For studies requiring high specificity, using enantiomerically pure SAA may be necessary.

Troubleshooting Guide

Issue 1: Solubility and Stability

Q: I am having trouble dissolving this compound at the desired concentration, or I suspect it is degrading in my experimental setup. What should I do?

A: this compound is generally considered water-soluble[1][11][12]. However, like many phenolic compounds, it can be prone to degradation.

Troubleshooting Steps:

  • Solvent and pH: While water-soluble, for high concentrations in vitro, dissolving (Rac)-SAA in a small amount of DMSO or ethanol (B145695) before diluting with aqueous buffer or media is a common practice. Be mindful of the final solvent concentration to avoid vehicle-induced toxicity in your cells. The stability of phenolic compounds can be pH-dependent. Ensure the pH of your solutions is within a stable range, typically slightly acidic to neutral.

  • Temperature and Light Sensitivity: Phenolic compounds can be sensitive to heat and light. Salvianolic acid A has been shown to degrade at elevated temperatures[13]. It is advisable to prepare stock solutions fresh and store them protected from light at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing aliquots. Also, be aware of potential photodegradation under UV light[14][15].

  • Oxidation: Due to its potent antioxidant properties, (Rac)-SAA can be susceptible to oxidation, which may lead to a brownish discoloration of the media[1]. To mitigate this, consider the following:

    • Prepare solutions fresh before each experiment.

    • Degas your solvents.

    • Work in a low-oxygen environment when possible.

    • Consider adding antioxidants like ascorbic acid to your media, though be aware of their potential to interfere with your experimental readouts[1].

Experimental Workflow for Preparing this compound Solutions

start Start weigh Weigh (Rac)-SAA in a sterile environment start->weigh dissolve Dissolve in a minimal volume of DMSO or Ethanol weigh->dissolve dilute Serially dilute with pre-warmed, sterile buffer or cell culture media dissolve->dilute filter Sterile filter the final solution (0.22 µm filter) dilute->filter use Use immediately or aliquot and store at -80°C, protected from light filter->use

Caption: Workflow for preparing (Rac)-SAA solutions.

Issue 2: In Vitro Experiment Variability

Q: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A: Inconsistent results in in vitro experiments can stem from several factors related to the compound's properties and its interaction with the culture system.

Troubleshooting Steps:

  • Media Discoloration and Interference: The oxidation of phenolic compounds can lead to a browning of the cell culture media[1]. This can interfere with colorimetric assays (e.g., MTT, XTT). If you observe media discoloration, consider using assays that are less susceptible to colorimetric interference, such as fluorescence-based viability assays or direct cell counting.

  • Short Half-Life: While specific in vitro stability data is limited, the in vivo half-life of SAA is relatively short[7]. This suggests that the compound may be metabolized or degraded by cells in culture over time. For long-term experiments (e.g., >24 hours), you may need to replenish the media with fresh (Rac)-SAA periodically.

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., media with the same final concentration of DMSO or ethanol used to dissolve the (Rac)-SAA). High concentrations of organic solvents can be toxic to cells.

  • Interaction with Media Components: Phenolic compounds can potentially interact with proteins and other components in the cell culture serum. This could affect the bioavailability and activity of the compound. Consider reducing the serum concentration if experimentally feasible, but be aware that this can also affect cell health.

Issue 3: In Vivo Experiment Challenges

Q: My in vivo experiments with this compound are not yielding the expected outcomes. What should I consider?

A: The translation from in vitro to in vivo is often challenging due to pharmacokinetic and pharmacodynamic factors.

Troubleshooting Steps:

  • Pharmacokinetics and Dosing: this compound has a short plasma half-life[7]. This means the compound is cleared from the body relatively quickly. Bolus administrations may not maintain a therapeutic concentration for a sufficient duration. Consider the following:

    • More frequent administration.

    • Continuous infusion via osmotic pumps for sustained exposure.

    • The route of administration (intravenous vs. oral) will significantly impact bioavailability[7].

  • Dose Selection: The effective dose in vivo can vary significantly depending on the animal model, disease state, and route of administration. A thorough literature review for doses used in similar models is essential.

  • Vehicle Formulation: For in vivo use, ensure the vehicle is safe and appropriate for the chosen route of administration. Formulations may require solubilizing agents to achieve the desired concentration.

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old media from the cells and replace it with media containing different concentrations of (Rac)-SAA or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways

Below are simplified diagrams of key signaling pathways modulated by this compound.

Nrf2 Signaling Pathway Activation

SAA This compound Nrf2_Keap1 Nrf2-Keap1 Complex SAA->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes promotes transcription of

Caption: (Rac)-SAA activates the Nrf2 pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

SAA This compound PI3K PI3K SAA->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: (Rac)-SAA inhibits the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

ParameterSpeciesDose/ConcentrationEffectReference
In Vivo
Half-life (t1/2)Rabbit30 mg/kg (i.v.)16.6 minutes[9]
Rat100 mg/kg (oral)3.29 hours[7]
CmaxRat100 mg/kg (oral)308 ng/mL[7]
In Vitro
H9c2 cell viabilityRat Cardiomyoblasts0.64 - 16 nMIncreased viability after H2O2-induced injury[9]
MMP-2, MMP-9 expressionHuman Aortic Smooth Muscle Cells0.1 - 10 µMInhibition of expression[7]
VCAM-1, ICAM-1 expressionHuman Aortic Endothelial Cells1 - 20 µg/mLAttenuation of expression[7]

Disclaimer: This information is intended for research purposes only. The experimental conditions and results may vary. Always refer to the primary literature and perform your own optimization experiments.

References

Technical Support Center: (Rac)-Salvianic Acid A Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (Rac)-Salvianic acid A (SAA). This resource provides troubleshooting guidance and frequently asked questions to help you enhance the cellular uptake of SAA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cellular uptake a concern?

A1: this compound (SAA) is a primary water-soluble bioactive compound derived from Salvia miltiorrhiza, a traditional Chinese medicine.[1][2] It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] However, like many phenolic acids, SAA's therapeutic potential can be limited by its bioavailability. Research indicates that SAA has quantifiable but diminished absorption when delivered orally, suggesting that its uptake by cells can be inefficient.[5] Enhancing its cellular uptake is crucial for maximizing its therapeutic effects in preclinical and experimental studies.

Q2: What are the known mechanisms of cellular uptake for phenolic acids like SAA?

A2: The cellular uptake of phenolic acids is complex and can occur through several mechanisms. Generally, small hydrophilic molecules have poor membrane permeability.[6] For related phenolic compounds, transport across the intestinal barrier (often modeled by Caco-2 cells) has been observed.[7][8] The specific transporters and pathways for SAA are still under investigation, but it is known to influence mitochondrial membrane permeability.[1] The efficiency of uptake is influenced by the compound's physicochemical properties, such as its size, charge, and lipophilicity.[9]

Q3: Are there any signaling pathways known to be modulated by intracellular SAA?

A3: Yes, once inside the cell, SAA has been shown to regulate multiple signaling pathways. Key pathways include the PI3K/Akt/eNOS pathway, which is crucial for endothelial progenitor cell function, and the GSK3β/Nrf2/HO-1 pathway, which is involved in cellular defense against oxidative stress.[5][10][11] SAA has also been shown to suppress the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines like TNF-α.[5][12][13] Understanding these pathways can help in designing experiments to assess the functional consequences of SAA uptake.


dot  graph "SAA_Signaling_Pathways" {
bgcolor="#F1F3F4";
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes SAA [label="Salvianic Acid A\n(Intracellular)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_HO1 [label="Nrf2/HO-1 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS [label="eNOS Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SAA -> PI3K_Akt [label="Activates", color="#34A853"]; SAA -> Nrf2_HO1 [label="Activates", color="#34A853"]; SAA -> NF_kB [label="Inhibits", color="#EA4335", arrowhead="tee"]; PI3K_Akt -> eNOS [color="#5F6368"]; Nrf2_HO1 -> Antioxidant_Response [color="#5F6368"]; NF_kB -> Inflammation [color="#5F6368"]; eNOS -> Cell_Survival [color="#5F6368"]; Antioxidant_Response -> Cell_Survival [color="#5F6368"]; Inflammation -> Cell_Survival [label="Reduces", color="#EA4335", arrowhead="tee"]; }

Key signaling pathways modulated by intracellular Salvianic Acid A.

Troubleshooting Guides

This section addresses specific issues you might encounter during your cellular uptake experiments with this compound.

Problem 1: Low or Inconsistent Cellular Uptake of SAA
Possible Cause Troubleshooting Step
Poor Membrane Permeability: SAA is water-soluble, which can limit its ability to passively diffuse across the lipid bilayer of the cell membrane.[6]1. Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal incubation conditions for your specific cell type. Start with concentrations and times reported in the literature for similar phenolic acids (e.g., 1-4 hours, 1-50 µM).[7][8] 2. Use a Permeabilization Agent (for mechanistic studies only): In non-viability-based assays, a mild, temporary permeabilizing agent can be used as a positive control to confirm that poor uptake is the limiting factor. 3. Employ a Drug Delivery System: Consider using nanocarriers, such as lipid-based nanoparticles, to encapsulate SAA. This can enhance its stability and facilitate entry into cells.
Efflux Transporter Activity: Cells can actively pump out small molecules using efflux transporters, which can significantly reduce the net intracellular concentration.[9]1. Co-incubate with an Efflux Pump Inhibitor: Use a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if the uptake of SAA increases. This can help determine if active efflux is a significant factor. 2. Lower Incubation Temperature: Perform uptake assays at 4°C. At this temperature, active transport processes are significantly reduced, which can help differentiate between passive diffusion and active transport/efflux.[14]
SAA Degradation: SAA may be unstable in your cell culture medium over the course of the experiment, leading to a lower effective concentration available for uptake.1. Assess SAA Stability: Measure the concentration of SAA in your culture medium at the beginning and end of the incubation period using HPLC or a similar quantitative method. 2. Minimize Exposure to Light and Air: Prepare SAA solutions fresh and protect them from light to prevent degradation. Consider using an antioxidant in the medium if compatible with your experimental design.
Inaccurate Quantification: The method used to measure intracellular SAA may not be sensitive or specific enough, or it may be prone to artifacts.1. Validate Your Assay: Ensure your quantification method (e.g., LC-MS, HPLC) is validated for linearity, accuracy, and precision in the presence of cell lysate. 2. Account for Nonspecific Binding: Differentiate between SAA that is bound to the cell surface and SAA that has been internalized. This can be done by including a wash step with an acidic buffer to remove surface-bound compound before cell lysis.[14]

dot  graph "Troubleshooting_Workflow" {
bgcolor="#F1F3F4";
graph [rankdir="TB"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low SAA Uptake Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Permeability [label="Issue: Poor Permeability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Efflux [label="Issue: Active Efflux?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Issue: SAA Degradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Quantification [label="Issue: Inaccurate Quantification?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Permeability [label="Optimize Incubation Time/Conc.\nUse Delivery System", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Efflux [label="Use Efflux Inhibitors\nIncubate at 4°C", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Degradation [label="Test SAA Stability in Media\nPrepare Fresh Solutions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Quantification [label="Validate Assay\nControl for Nonspecific Binding", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Uptake Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Permeability [color="#5F6368"]; Check_Permeability -> Sol_Permeability [label="Yes", color="#34A853"]; Check_Permeability -> Check_Efflux [label="No", color="#EA4335"];

Check_Efflux -> Sol_Efflux [label="Yes", color="#34A853"]; Check_Efflux -> Check_Degradation [label="No", color="#EA4355"];

Check_Degradation -> Sol_Degradation [label="Yes", color="#34A853"]; Check_Degradation -> Check_Quantification [label="No", color="#EA4335"];

Check_Quantification -> Sol_Quantification [label="Yes", color="#34A853"];

Sol_Permeability -> End [color="#5F6368"]; Sol_Efflux -> End [color="#5F6368"]; Sol_Degradation -> End [color="#5F6368"]; Sol_Quantification -> End [color="#5F6368"]; }

A decision-making workflow for troubleshooting low SAA uptake.

Quantitative Data Summary

The following table summarizes apparent permeability coefficient (Papp) values for related phenolic acids from in vitro Caco-2 cell monolayer models. These values can serve as a benchmark for your own experiments. Lower Papp values indicate lower permeability.

CompoundConcentration (µM)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Reference
Rosmarinic Acid100.2 ± 0.05[8]
Ursolic Acid5, 10, 202.7 ± 0.3[8]
Various Phenolic AcidsNot Specified2.02 to 8.94[7]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from methodologies used to assess the intestinal permeability of phenolic compounds.[7][8]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which models the human intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a monolayer integrity marker)

  • Analytical equipment (HPLC or LC-MS)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side over 2 hours. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms monolayer integrity.

  • Permeability Experiment:

    • Wash the Caco-2 monolayer with pre-warmed HBSS (37°C).

    • Add a known concentration of SAA (e.g., 10 µM) in HBSS to the apical (AP) chamber (the donor compartment).

    • Add fresh HBSS to the basolateral (BL) chamber (the receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the final solutions from both AP and BL chambers.

  • Quantification and Calculation:

    • Analyze the concentration of SAA in the collected samples using a validated HPLC or LC-MS method.

    • Calculate the Papp value using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux of SAA across the monolayer (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration of SAA in the apical chamber (µmol/cm³).


dot  graph "Permeability_Assay_Workflow" {
bgcolor="#F1F3F4";
graph [rankdir="TB"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Seed Caco-2 cells\non Transwell inserts", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Culture for 21-25 days\nto form monolayer", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Verify Monolayer Integrity\n(TEER or Lucifer Yellow)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wash monolayer\nwith HBSS", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Add SAA to Apical side\n(Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Sample from Basolateral side\n(Receiver) over time", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Quantify SAA concentration\n(HPLC or LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Calculate Papp value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Integrity OK"]; D -> E; E -> F; F -> G; G -> H; }

Workflow for a Caco-2 cell permeability assay.

References

Addressing batch-to-batch variability of (Rac)-Salvianic acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Salvianic acid A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings, with a particular focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, also known as (Rac)-Danshensu, is the racemic mixture of Salvianic acid A. Salvianic acid A is a water-soluble phenolic compound naturally found in Salvia miltiorrhiza (Danshen).[1][2] It is a potent antioxidant and free radical scavenger. Its biological activities also include anti-inflammatory, anti-apoptotic, and anticancer effects.[1][2][3][4] These effects are mediated through the modulation of various signaling pathways, including the induction of Nrf2/HO-1 and inhibition of the NF-κB pathway.[3]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability of this compound can arise from several factors, particularly when it is extracted from natural sources.[5] These factors can include:

  • Source Material Variation: Differences in the climate, fertilization methods, harvest time, and storage conditions of the Salvia miltiorrhiza plant can lead to variations in the chemical composition of the raw material.[5]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification chromatography can result in different impurity profiles and yields between batches.[6]

  • Synthetic Route Differences: For synthetically produced this compound, different synthetic strategies or purification methods can lead to variations in isomeric purity and residual solvents.[7][8]

  • Stability and Storage: this compound can be sensitive to pH, temperature, and light.[6][9] Improper storage or handling can lead to degradation, affecting its purity and activity.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, proper storage and handling are critical. Based on available data, the following storage conditions are recommended:

FormStorage TemperatureDurationNotes
Powder-20°C≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-20°C1 month
Aqueous Solution4°CNot recommended for more than one dayProne to degradation.[10]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[10] It also has some solubility in aqueous buffers like PBS (pH 7.2).[10]

SolventApproximate Solubility
DMSO~99 mg/mL
Ethanol~10 mg/mL[10]
DMF~20 mg/mL[10]
PBS (pH 7.2)~1 mg/mL[10]

When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. For biological experiments, it is recommended to make further dilutions of the stock solution into aqueous buffers immediately before use.

Troubleshooting Guide

Issue 1: Inconsistent experimental results between different batches of this compound.

Potential Cause Troubleshooting Step
Purity and Impurity Profile Variation 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity (typically determined by HPLC) and the impurity profile with previous batches. 2. Analytical Characterization: If significant discrepancies are suspected, consider performing in-house analytical characterization using HPLC or LC-MS to confirm purity and identify any major differences in the impurity profile.
Degradation due to Improper Storage/Handling 1. Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (see storage table above). 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment.
Racemic vs. Enantiomerically Pure Form 1. Confirm the Product: Verify whether you are using the racemic mixture (this compound) or an enantiomerically pure form, as their biological activities may differ.

Issue 2: Lower than expected biological activity in my assay.

Potential Cause Troubleshooting Step
Compound Degradation 1. Prepare Fresh Solutions: As mentioned above, always use freshly prepared solutions. This compound can be unstable in aqueous solutions.[10] 2. Protect from Light: During your experiment, minimize the exposure of your solutions containing this compound to light.
Incorrect Dosage Calculation 1. Verify Molecular Weight: Double-check the molecular weight used for your calculations. The molecular weight of Salvianolic acid A is approximately 494.45 g/mol .[11] 2. Solubility Issues: Ensure that the compound is fully dissolved at the concentration used in your experiment. If precipitation is observed, you may need to adjust the solvent or concentration.
Cell Line or Assay Sensitivity 1. Titration Experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water (containing 1% acetic acid).

  • Detection: UV spectrophotometer at 281 nm.[12]

  • Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable solvent (e.g., methanol) to a known concentration.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample through the HPLC system. The purity is determined by the peak area of this compound relative to the total peak area.

Protocol 2: Cell-Based Assay for Biological Activity (General Workflow)

This protocol outlines a general workflow for assessing the biological activity of this compound in a cell-based assay, such as an anti-inflammatory or antioxidant response assay.

  • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time period (e.g., 12-24 hours).[13]

  • Assay: Perform the specific assay to measure the biological endpoint of interest (e.g., measure levels of inflammatory cytokines, assess cell viability, or measure antioxidant enzyme activity).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms SAA (Rac)-Salvianic acid A ROS Reactive Oxygen Species SAA->ROS Inhibits NF_kB NF-κB SAA->NF_kB Inhibits PI3K_Akt PI3K/Akt Pathway SAA->PI3K_Akt Inhibits Nrf2 Nrf2 SAA->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation NF_kB->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress->Apoptosis

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_CoA Review Certificate of Analysis for new batch Start->Check_CoA Compare_Purity Compare purity and impurity profile with previous batches Check_CoA->Compare_Purity Purity_Different Significant Difference? Compare_Purity->Purity_Different Perform_QC Perform in-house QC (e.g., HPLC, LC-MS) Purity_Different->Perform_QC Yes Check_Storage Verify proper storage conditions (-20°C) Purity_Different->Check_Storage No Perform_QC->Check_Storage Storage_Incorrect Improper Storage? Check_Storage->Storage_Incorrect Use_New_Batch Use a new, properly stored batch Storage_Incorrect->Use_New_Batch Yes Prepare_Fresh Prepare fresh solutions for each experiment Storage_Incorrect->Prepare_Fresh No Use_New_Batch->Prepare_Fresh Consistent_Results Consistent Results Achieved Prepare_Fresh->Consistent_Results

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Validating the Antioxidant Effect of (Rac)-Salvianic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of (Rac)-Salvianic acid A against other common antioxidants, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals and modulating key cellular signaling pathways. To quantitatively assess its efficacy, its performance in standard antioxidant assays is compared with that of well-established antioxidants.

Table 1: Comparison of IC50 Values for Radical Scavenging Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other reference antioxidants in the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.

Antioxidant CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound Data not available in a directly comparable format. However, studies on related compounds like Salvianolic acid B suggest higher scavenging activity than Vitamin C[1].Data not available in a directly comparable format.
Ascorbic Acid (Vitamin C) 4.97 - 10.65[2][3][4]~50[5]
Butylated Hydroxyanisole (BHA) ~112.05[6]Data not available
Butylated Hydroxytoluene (BHT) ~202.35[6]Data not available

Note: IC50 values can vary depending on the specific experimental conditions. The provided values are for comparative purposes and are sourced from various studies.

Mechanism of Action: Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Pathway Activation

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation associated with oxidative stress.

Modulation of PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and has been shown to play a role in the activation of the Nrf2 pathway. Evidence suggests that Salvianic acid A can modulate the PI3K/Akt pathway, contributing to its overall antioxidant and cytoprotective effects.

SAA (Rac)-Salvianic acid A PI3K_Akt PI3K/Akt Pathway SAA->PI3K_Akt NFkB NF-κB Pathway SAA->NFkB Inhibits ROS Oxidative Stress (ROS) ROS->PI3K_Akt ROS->NFkB Nrf2 Nrf2 PI3K_Akt->Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Inflammation Inflammation NFkB->Inflammation Inflammation->Cell_Protection Reduces

Figure 1: Signaling pathway of this compound's antioxidant effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound and reference antioxidants (Ascorbic Acid, BHA, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound and the reference antioxidants in the same solvent.

  • Reaction: Add 100 µL of each sample concentration to a well of a 96-well plate. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound and reference antioxidants

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound and the reference antioxidants in the same solvent.

  • Reaction: Add 20 µL of each sample concentration to a well of a 96-well plate. Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the antioxidant effect of a compound like this compound.

start Start: Hypothesis This compound has antioxidant properties in_vitro In Vitro Assays start->in_vitro dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts cellular Cellular Antioxidant Assay (e.g., DCFH-DA) in_vitro->cellular mechanism Mechanism of Action Studies in_vitro->mechanism data_analysis Data Analysis and Comparison dpph->data_analysis abts->data_analysis cellular->data_analysis western_blot Western Blot (Nrf2, HO-1, NF-κB) mechanism->western_blot qpcr qPCR (Antioxidant gene expression) mechanism->qpcr western_blot->data_analysis qpcr->data_analysis conclusion Conclusion: Validate antioxidant effect and elucidate mechanism data_analysis->conclusion

Figure 2: General experimental workflow for antioxidant validation.

References

(Rac)-Salvianic Acid A: A Comparative Guide to a Potent Phenolic Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Salvianic acid A , also known as Danshensu, is a water-soluble phenolic acid predominantly found in the root of Salvia miltiorrhiza (Danshen). It is recognized for its significant antioxidant properties, which contribute to its various pharmacological effects. This guide provides a detailed comparison of this compound with other well-known phenolic antioxidants, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. Below is a comparative summary of its performance against common phenolic antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants. The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)DPPH IC50 (µM)¹
This compound 4.85[1]24.47
Ascorbic Acid3.37 - 8.4[2][3]19.14 - 47.69
Trolox3.77[4]15.06
Gallic Acid2.6 - 54.23[3][5]15.28 - 318.75

¹Molar mass for conversion: this compound (198.17 g/mol ), Ascorbic Acid (176.12 g/mol ), Trolox (250.29 g/mol ), Gallic Acid (170.12 g/mol ).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalents (TE), which indicates the antioxidant capacity of a substance relative to Trolox. Some studies also report IC50 values.

CompoundABTS IC50 (µg/mL)ABTS Trolox Equivalents (TE)
This compound 3.96[1]1.29²
Ascorbic Acid-~1.0[6][7]
Trolox2.93[4]1.0
Gallic Acid3.55[8]~2.0 - 4.0[6]

²Calculated from Vitamin C Equivalent Antioxidant Capacity (VCEAC) where Danshensu was 1.289 times more potent than Vitamin C[9]. Assuming Vitamin C has a TEAC value of approximately 1.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents per gram or mole (µmol TE/g or µmol TE/mol).

Quantitative ORAC data for this compound was not found in the reviewed literature. However, its potent radical scavenging activity in other assays suggests it would exhibit significant ORAC activity.

CompoundORAC Value (µmol TE/g)
This compound Data not available
Ascorbic Acid~4,400[10]
Trolox-
Gallic Acid~12,000 - 35,000[10]

Mechanistic Insights: Signaling Pathways

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2/HO-1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][8][11]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD)[8].

Nrf2_Pathway cluster_nucleus Rac_Salvianic_Acid_A (Rac)-Salvianic acid A Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Rac_Salvianic_Acid_A->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Nrf2/HO-1 Activation by this compound
NF-κB Signaling Pathway

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][4][12]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can attenuate the phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators[1][4].

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα Rac_Salvianic_Acid_A (Rac)-Salvianic acid A Rac_Salvianic_Acid_A->IKK Inhibits NFkB NF-κB IkBa_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with sample or standard DPPH_sol->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Standard_sol Prepare standard solutions (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_radical Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Adjust_Abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_radical->Adjust_Abs Mix Mix ABTS•+ solution with sample or standard Adjust_Abs->Mix Sample_Standard Prepare sample and Trolox standard solutions Sample_Standard->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_Abs->Calculate_TEAC ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare fluorescein (B123965) solution, AAPH solution, and Trolox standards Mix Mix fluorescein with sample or standard in a microplate Reagents->Mix Sample Prepare sample solutions Sample->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to initiate peroxyl radical generation Incubate->Add_AAPH Measure_Fluorescence Monitor fluorescence decay over time (e.g., 60-90 min) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_ORAC Determine ORAC value (µmol TE/g) Calculate_AUC->Calculate_ORAC

References

Reproducibility of (Rac)-Salvianic Acid A Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Salvianic acid A (SAA), a potent antioxidant and a major water-soluble component of Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential in preclinical and clinical studies for a variety of conditions, including cardiovascular diseases and neurological disorders. This guide provides a comprehensive comparison of the reproducibility of experimental findings related to this compound, its alternatives, and the signaling pathways it modulates.

I. Comparative Efficacy and Reproducibility

The reproducibility of the effects of this compound can be assessed through meta-analyses of clinical trials and comparative preclinical studies. A meta-analysis of 58 randomized controlled trials involving 5309 patients with acute cerebral infarction revealed that treatment with salvianolic acids, in conjunction with Western medicine, significantly improved neurological function, activities of daily living, and cognitive function.[1][2] This large-scale analysis suggests a consistent and reproducible therapeutic effect in a clinical setting.

In preclinical models, the cardioprotective effects of salvianolic acids have been a focus of investigation. While direct head-to-head comparisons of this compound with a wide range of antioxidants are limited, studies comparing Salvianolic Acid B (Sal B), a closely related and abundant derivative, with the standard-of-care drug benazepril (B1667978) in a rat model of myocardial infarction, have shown that both agents exert beneficial cardioprotective effects.[3][4] Notably, Sal B demonstrated unique effects on angiogenesis and the expression of vascular endothelial growth factor (VEGF), suggesting a different mechanism of action.[3][4]

The antioxidant activity of Salvianic acid A has been compared to Vitamin E, showing comparable efficacy in scavenging lipid free radicals and inhibiting lipid peroxidation.[5]

Table 1: Comparison of Therapeutic Effects of Salvianolic Acids and Alternatives

Compound/TreatmentModel/PopulationKey FindingsReference
Salvianolic Acids + Western Medicine5309 patients with acute cerebral infarction (Meta-analysis)Significant improvement in neurological function, daily living activities, and cognitive functions.[1][2]
Salvianolic Acid BRat model of chronic myocardial infarctionImproved echocardiographic, hemodynamic, and hemorheological parameters; reduced infarct size; attenuated cardiac hypertrophy and fibrosis. Promoted angiogenesis and increased VEGF expression.[3][4]
BenazeprilRat model of chronic myocardial infarctionImproved echocardiographic, hemodynamic, and hemorheological parameters; reduced infarct size; attenuated cardiac hypertrophy and fibrosis.[3][4]
This compoundIn vitro mitochondrial modelScavenged lipid free radicals and inhibited lipid peroxidation as effectively as Vitamin E.[5]

II. Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are summaries of key experimental protocols used in the evaluation of Salvianic acid A and its alternatives.

A. In Vitro Antioxidant Activity Assessment

A common method to assess the antioxidant potential of compounds like Salvianic acid A is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6]

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

B. In Vivo Cardioprotection Assessment in a Rat Model of Myocardial Infarction

This protocol is adapted from studies comparing Salvianolic Acid B and benazepril.[3][4]

Protocol:

  • Animal Model: Induce myocardial infarction in male Sprague-Dawley rats by ligating the left anterior descending coronary artery.

  • Treatment Groups:

    • Sham-operated group.

    • Myocardial Infarction (MI) control group.

    • MI + this compound (or alternative) group (e.g., 100 mg/kg, oral gavage, daily for 4 weeks).

    • MI + Positive control group (e.g., benazepril, 10 mg/kg, oral gavage, daily for 4 weeks).

  • Outcome Measures:

    • Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Hemodynamics: Measure parameters such as left ventricular systolic pressure and end-diastolic pressure.

    • Infarct Size Measurement: Use triphenyltetrazolium (B181601) chloride (TTC) staining to determine the size of the infarcted area.

    • Histology: Analyze cardiac tissue for fibrosis and hypertrophy.

    • Molecular Analysis: Measure the expression of relevant genes and proteins (e.g., VEGF).

III. Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is key to interpreting experimental outcomes and ensuring their reproducibility.

A. Key Signaling Pathways
  • Antioxidant Signaling: Salvianic acid A has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

  • Anti-inflammatory Signaling: It can inhibit the NF-κB signaling pathway, which is a key player in inflammation.

  • Cell Survival and Proliferation: this compound can modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[7][8]

B. Visualizing Experimental and Signaling Logic

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical in vivo experiment and the key signaling pathways modulated by this compound.

experimental_workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment MI_Induction Myocardial Infarction Induction Sham Sham MI_Induction->Sham Randomization Control MI Control MI_Induction->Control Randomization SAA This compound MI_Induction->SAA Randomization Alternative Alternative Drug MI_Induction->Alternative Randomization Echocardiography Echocardiography Control->Echocardiography Hemodynamics Hemodynamics Control->Hemodynamics Infarct_Size Infarct Size Control->Infarct_Size Histology Histology Control->Histology Molecular Molecular Analysis Control->Molecular SAA->Echocardiography Data Collection SAA->Hemodynamics Data Collection SAA->Infarct_Size Data Collection SAA->Histology Data Collection SAA->Molecular Data Collection Alternative->Echocardiography Data Collection Alternative->Hemodynamics Data Collection Alternative->Infarct_Size Data Collection Alternative->Histology Data Collection Alternative->Molecular Data Collection signaling_pathways cluster_antioxidant Antioxidant Response cluster_inflammation Inflammatory Response cluster_survival Cell Survival SAA (Rac)-Salvianic Acid A Nrf2 Nrf2 Pathway SAA->Nrf2 Activates NFkB NF-κB Pathway SAA->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway SAA->PI3K_Akt Modulates MAPK MAPK Pathway SAA->MAPK Modulates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes MAPK->Cell_Survival Promotes

References

(Rac)-Salvianic Acid A Versus Synthetic Antioxidants: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant properties of (Rac)-Salvianic acid A against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the IC50 values for this compound and the selected synthetic antioxidants from various in vitro studies.

Disclaimer: The data presented in this table are compiled from different studies. Direct comparison of IC50 values between studies can be challenging due to variations in experimental conditions, reagents, and instrumentation. Therefore, this table should be used as a general reference for relative antioxidant potential.

AntioxidantDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound 1.43 ± 0.09 µg/mL1.35 ± 0.00 µg/mL[1]
BHT ~13 - 277 µg/mL~13 µg/mL[2]
Trolox ~3.77 µg/mL[1]~2.93 µg/mL[1]
Ascorbic Acid ~8.4 - 41.25 µg/mL~10.80 - 50 µg/mL[3][4]

Experimental Methodologies

Detailed protocols for the key in vitro antioxidant assays cited are provided below. These methods are fundamental for assessing the radical scavenging capabilities of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compound (this compound or synthetic antioxidant) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the sample in a microplate or cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample at different concentrations is added to a defined volume of the diluted ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, etc.) C Mix Reagents and Samples A->C B Prepare Samples (this compound, Standards) B->C D Incubate C->D Time & Temp. E Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 F->G

In Vitro Antioxidant Assay Workflow

Salvianic acid A is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAA This compound Keap1_Nrf2 Keap1-Nrf2 Complex SAA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub ubiquitination Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cell_Protection

Nrf2 Signaling Pathway Activation

Mechanism of Action: this compound

This compound, a potent phenolic acid, demonstrates its antioxidant capabilities through a dual mechanism. Firstly, it acts as a direct free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Secondly, and perhaps more significantly for cellular protection, it activates the Nrf2 signaling pathway.[5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Upon stimulation by compounds like Salvianic acid A, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[7] This results in an increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's intrinsic antioxidant defense system and providing prolonged protection against oxidative stress.[6]

Conclusion

Based on the available in vitro data, this compound exhibits potent antioxidant activity, with IC50 values in the low microgram per milliliter range for both DPPH and ABTS radical scavenging assays.[1] Its efficacy appears to be comparable to or, in some cases, greater than that of the well-established synthetic antioxidants Trolox and Ascorbic Acid, and significantly more potent than BHT in the DPPH assay. The dual mechanism of action, combining direct radical scavenging with the activation of the protective Nrf2 signaling pathway, makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. Researchers are encouraged to perform direct comparative studies under their specific experimental conditions to validate these findings.

References

(Rac)-Salvianic Acid A: A Comparative Analysis of its Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Salvianic acid A, a potent phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of its antioxidant and anti-inflammatory properties against other relevant compounds, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential in therapeutic applications.

Comparative Antioxidant Activity

This compound demonstrates notable antioxidant potential, effectively scavenging free radicals. Its efficacy, often measured by IC50 values (the concentration required to inhibit 50% of the radical activity), has been compared to other well-known antioxidants such as Salvianolic acid B, Vitamin C, and Rutin. The following table summarizes the comparative antioxidant activity based on DPPH and ABTS radical scavenging assays.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Cation Scavenging EC50 (µg/mL)Reference
Salvianic acid A1.43 ± 0.091.35 ± 0.00[1]
Salvianolic acid B1.81 ± 0.011.43 ± 0.01[1]
Rutin4.32 ± 0.15Not Reported[2]
Vitamin CHigher than Salvianolic acid BHigher than Salvianolic acid B[1]

Comparative Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in various in vitro and in vivo models. Its ability to mitigate inflammatory responses is often compared to standard anti-inflammatory drugs like Dexamethasone. The data below showcases its impact on key inflammatory markers in lipopolysaccharide (LPS)-induced models.

Treatment Group (in LPS-induced ALI mice)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Reference
Sham + PBS~50~20~10[3]
LPS + PBS~350~180~70[3]
LPS + Salvianic acid A (10 mg/kg)~150~80~30[3]
LPS + Dexamethasone (5 mg/kg)~120~70~25[3]

Experimental Protocols

Antioxidant Activity Assays

1,1-diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay [2]

  • A solution of DPPH in methanol (B129727) (0.075 mmol/L) is prepared.

  • An aliquot of the test compound (this compound or comparators) at various concentrations is mixed with the DPPH solution.

  • The mixture is incubated at room temperature for 30 minutes in the dark.

  • The absorbance is measured at 515 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A0 - A1) / A0] * 100, where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.

  • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay [1][2]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The test compound at various concentrations is added to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The EC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages[4][5]

This assay assesses the effect of a compound on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

G cluster_workflow Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_analysis Analysis cell_culture Seed RAW 264.7 Macrophages pre_incubation Pre-incubate with this compound cell_culture->pre_incubation lps_stimulation Stimulate with LPS (1 µg/mL) pre_incubation->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability Cell Viability Assay (MTT/LDH) incubation->cell_viability Remaining cells griess_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant_collection->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant_collection->elisa

Caption: Workflow for in vitro anti-inflammatory screening.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the activation of these pro-inflammatory pathways.

G cluster_pathway Inhibition of Pro-inflammatory Signaling by this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK1/2 TLR4->ERK p38 p38 TLR4->p38 IKK IKK TLR4->IKK SAA This compound SAA->JNK SAA->ERK SAA->p38 SAA->IKK Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO, COX-2 JNK->Inflammatory_Mediators induce expression ERK->Inflammatory_Mediators induce expression p38->Inflammatory_Mediators induce expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Mediators induce expression

Caption: this compound inhibits NF-κB and MAPK pathways.

Furthermore, this compound can activate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.

G cluster_pathway Activation of Nrf2/HO-1 Pathway by this compound SAA This compound Keap1_Nrf2 Keap1-Nrf2 Complex SAA->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 induces expression

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

References

(Rac)-Salvianic Acid A: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of (Rac)-Salvianic acid A against other notable neuroprotective agents. The information is supported by experimental data from preclinical studies, with a focus on ischemic stroke models.

Executive Summary

This compound (SAA), a potent antioxidant derived from Salvia miltiorrhiza, has demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. Its therapeutic actions are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. This guide presents a comparative analysis of SAA with other neuroprotective agents, namely Edaravone, Nimodipine, and Citicoline, based on available experimental data. While direct head-to-head comparative studies are limited, this document consolidates quantitative data from individual studies and meta-analyses to offer a comprehensive overview for research and drug development professionals.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators. It is important to note that the data are derived from different studies with varying experimental protocols, which may influence the results.

Table 1: Efficacy of this compound in Preclinical Ischemic Stroke Models

ParameterModelDosageRouteOutcomeReference
Infarct VolumeMCAO Rats5, 10 mg/kgi.v.Significant reduction in infarct area.[1]
Neurological DeficitMCAO Rats10 mg/kgi.g.Significant improvement in mNSS and Longa scores.[2]
Brain Water ContentMCAO Rats5, 10 mg/kgi.v.Significant decrease in brain edema.[1]
Oxidative StressMCAO Rats3, 10 mg/kgi.v.Reduced malondialdehyde (MDA) content.[3]
ApoptosisSAH Rats10, 50 mg/kgi.p.Reduced cortical neuron apoptosis.[4]
Meta-Analysis Ischemic Stroke Models Various Various SMD for Infarct Volume Reduction: -4.67; SMD for Neurological Deficit Improvement: -6.39 [5]

MCAO: Middle Cerebral Artery Occlusion; SAH: Subarachnoid Hemorrhage; i.v.: intravenous; i.g.: intragastric; i.p.: intraperitoneal; mNSS: modified Neurological Severity Score; SMD: Standardized Mean Difference.

Table 2: Efficacy of Edaravone in Stroke Models

ParameterModelDosageRouteOutcomeReference
Functional OutcomeHuman AISNot specifiedi.v.Edaravone-dexborneol group showed 67.18% good functional outcome (mRS ≤1) vs. 58.97% for Edaravone alone.[6]
NeurogenesisIschemic Stroke Rats5 mg/kgi.v.Exerted equivalent inhibition on neuronal apoptosis as SAA, but weaker neurogenesis.[2]

AIS: Acute Ischemic Stroke; mRS: modified Rankin Scale.

Table 3: Efficacy of Nimodipine in Neurological Conditions

ParameterModelDosageRouteOutcomeReference
Cognitive FunctioncSVD Animal ModelNot specifiedNot specifiedImproved cognitive performance.[7]
Neuronal DamageOHSC20 µMIn vitroAttenuated NMDA-induced neuronal damage.[8]

cSVD: cerebral Small Vessel Disease; OHSC: Organotypic Hippocampal Slice Cultures.

Table 4: Efficacy of Citicoline in Preclinical Stroke Models (Meta-Analysis)

ParameterModelOutcomeReference
Infarct VolumeIschemic Stroke Animal ModelsReduced by 27.8%.
Neurological DeficitIschemic Stroke Animal ModelsImproved by 20.2%.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other neuroprotective agents are provided below.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in rodents.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane (B1672236) or chloral (B1216628) hydrate.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA and its branches are ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow using laser Doppler flowmetry. A significant drop in blood flow indicates successful MCAO.

Neurological Deficit Scoring

Post-MCAO neurological function is assessed using a variety of scoring systems.

  • Zea-Longa Score: A 5-point scale to assess motor deficits:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.[4]

  • Modified Neurological Severity Score (mNSS): A more comprehensive scale evaluating motor, sensory, balance, and reflex functions. The score is graded on a scale of 0 to 18, where a higher score indicates a more severe injury.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat.

  • Staining Procedure:

    • Sections are permeabilized with a solution such as proteinase K or a detergent-based buffer.

    • The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

    • Nuclei are often counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

  • Visualization and Quantification: Apoptotic cells are visualized using fluorescence microscopy. The number of TUNEL-positive cells is typically counted and expressed as a percentage of the total number of cells (DAPI-positive nuclei).

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Brain tissue from the ischemic region is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-CREB, CREB, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are often normalized to a loading control like β-actin.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways.

PKA/CREB/c-Fos Signaling Pathway

This compound has been shown to activate the PKA/CREB/c-Fos signaling pathway, which is crucial for neuronal survival and plasticity.[2]

PKA_CREB_cFos_Pathway SAA This compound PKA PKA SAA->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB cFos c-Fos pCREB->cFos Induces Transcription Neuroprotection Neuroprotection (Anti-apoptosis) cFos->Neuroprotection

PKA/CREB/c-Fos Signaling Pathway

Wnt/β-catenin Signaling Pathway

SAA can also activate the Wnt/β-catenin pathway, which is involved in neurogenesis and cell survival.

Wnt_beta_catenin_Pathway SAA This compound Wnt3a Wnt3a SAA->Wnt3a Upregulates GSK3b GSK3β Wnt3a->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Prevents Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Neurogenesis Neurogenesis & Neuronal Survival TCF_LEF->Neurogenesis Activates Target Gene Expression

Wnt/β-catenin Signaling Pathway

Akt/GSK-3β/Nrf2 Signaling Pathway

SAA has been shown to activate the Akt/GSK-3β/Nrf2 signaling pathway, a key regulator of the antioxidant response.[5]

Akt_GSK3b_Nrf2_Pathway SAA This compound Akt Akt SAA->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Prevents Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant_Response Induces Gene Expression

Akt/GSK-3β/Nrf2 Signaling Pathway

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound in a preclinical stroke model.

Experimental_Workflow Animal_Model Animal Model (e.g., MCAO in Rats) Treatment Treatment Groups - Vehicle Control - this compound - Comparator Drug Animal_Model->Treatment Behavioral_Tests Behavioral Tests (e.g., mNSS, Longa Score) Treatment->Behavioral_Tests Histological_Analysis Histological Analysis - Infarct Volume (TTC) - Apoptosis (TUNEL) Behavioral_Tests->Histological_Analysis Biochemical_Analysis Biochemical Analysis - Western Blot - ELISA (Inflammatory Markers) Histological_Analysis->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Preclinical Evaluation Workflow

Conclusion

References

A Comparative Analysis of (Rac)-Salvianic Acid A and Its Enantiomers: Unraveling Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 5, 2025 – In the landscape of therapeutic natural products, Salvianic acid A, a prominent water-soluble compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological effects. Chemically known as (R)-(+)-3,4-dihydroxyphenyllactic acid, Salvianic acid A is a chiral molecule. This guide provides a side-by-side comparison of what is known about the naturally occurring (R)-enantiomer, its synthetic (S)-enantiomer, and the racemic mixture, offering researchers, scientists, and drug development professionals a critical overview of the current state of knowledge and key areas for future investigation.

The Critical Role of Chirality in Drug Activity

It is a well-established principle in pharmacology that the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers and the racemic mixture is a crucial step in drug development.

(R)-Salvianic Acid A: The Bioactive Enantiomer

The vast majority of published research has focused on the naturally occurring (R)-Salvianic acid A. This enantiomer has been shown to possess a wide range of biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways implicated in cellular stress and disease progression.

Key Biological Activities of (R)-Salvianic Acid A:
  • Antioxidant Effects: (R)-Salvianic acid A is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.

  • Anti-inflammatory Action: It has been shown to inhibit pro-inflammatory pathways, reducing the expression of inflammatory mediators.

  • Cardioprotective Properties: (R)-Salvianic acid A demonstrates protective effects on the cardiovascular system, including improving endothelial function and reducing myocardial ischemia-reperfusion injury.

  • Neuroprotective Effects: Emerging research suggests a role for (R)-Salvianic acid A in protecting neuronal cells from damage.

The Knowledge Gap: (S)-Salvianic Acid A and the Racemic Mixture

A significant gap exists in the scientific literature regarding the biological activities of the (S)-enantiomer of Salvianic acid A and the racemic mixture ((Rac)-Salvianic acid A). To date, no comprehensive studies have been published that directly compare the pharmacological profiles of the racemate and its constituent enantiomers. This lack of data presents a critical unknown in understanding the full therapeutic potential and possible drawbacks of using the racemic form.

Without experimental data, any discussion of the bioactivity of the (S)-enantiomer and the racemate remains speculative. It is plausible that the (S)-enantiomer may exhibit different potency, a distinct pharmacological profile, or even antagonistic effects compared to the (R)-enantiomer.

Quantitative Data Summary

Due to the absence of direct comparative studies, a quantitative side-by-side data table cannot be compiled at this time. The following table summarizes the known activities of (R)-Salvianic acid A and highlights the lack of data for its counterparts.

Biological Activity(R)-Salvianic Acid A (Salvianic Acid A)(S)-Salvianic Acid AThis compound
Antioxidant Activity Potent ROS scavengerData not availableData not available
Anti-inflammatory Activity Demonstrated inhibition of pro-inflammatory pathwaysData not availableData not available
Cardioprotective Effects Protective against myocardial ischemia-reperfusion injuryData not availableData not available
Neuroprotective Effects Shows potential in protecting neuronal cellsData not availableData not available

Signaling Pathways Modulated by (R)-Salvianic Acid A

(R)-Salvianic acid A has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

cluster_0 Oxidative Stress cluster_1 Inflammatory Response cluster_2 Cardioprotection SAA (R)-Salvianic Acid A ROS Reactive Oxygen Species (ROS) SAA->ROS Scavenges NFkB NF-κB Pathway SAA->NFkB Inhibits Apoptosis Apoptosis SAA->Apoptosis Inhibits Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Promotes

Figure 1: Simplified diagram of key signaling pathways modulated by (R)-Salvianic Acid A.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic comparison of this compound and its enantiomers is essential. The following workflow outlines a potential experimental approach.

cluster_workflow Comparative Bioactivity Workflow start Obtain High-Purity Samples ((Rac)-, (R)-, and (S)-Salvianic Acid A) antioxidant In Vitro Antioxidant Assays (e.g., DPPH, ORAC) start->antioxidant anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) start->anti_inflammatory cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on relevant cell lines) start->cytotoxicity data_analysis Data Analysis and Comparison antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion

Figure 2: Proposed experimental workflow for the comparative analysis of Salvianic Acid A forms.

Detailed Methodologies for Key Experiments

To facilitate future research, detailed protocols for key in vitro assays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Objective: To determine the free radical scavenging activity of each compound.

  • Protocol:

    • Prepare stock solutions of (Rac)-, (R)-, and (S)-Salvianic acid A in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions for each compound.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
  • Objective: To assess the ability of each compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Protocol:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of (Rac)-, (R)-, and (S)-Salvianic acid A for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known inhibitor of NO synthase (e.g., L-NAME) can be used as a positive control.

    • Determine the cell viability using a complementary assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

While (R)-Salvianic acid A has been extensively studied and shows significant promise as a therapeutic agent, the lack of data on its (S)-enantiomer and the racemic mixture represents a substantial knowledge gap. The principle of stereoselectivity in pharmacology strongly suggests that the biological activities of these three forms are unlikely to be identical.

Future research should prioritize a direct, side-by-side comparison of this compound and its enantiomers. Such studies are critical for a comprehensive understanding of their therapeutic potential and for making informed decisions in drug development. The experimental protocols and workflows outlined in this guide provide a framework for initiating this much-needed research. A thorough investigation into the stereospecific bioactivity of Salvianic acid A will undoubtedly pave the way for its optimized and safer therapeutic application.

Safety Operating Guide

Proper Disposal of (Rac)-Salvianic Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Salvianic acid A , also known as (Rac)-Danshensu, is a phenolic acid compound valued for its antioxidant and radical scavenging properties in scientific research.[1] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials.

I. Hazard and Safety Information

Before handling and disposing of this compound, it is imperative to be familiar with its hazard profile. As a phenolic acid, it should be handled with care. All waste containing this compound must be treated as hazardous waste.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Sink Disposal: Do not dispose of this compound or its solutions down the sink drain.[2]

II. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name This compound, (Rac)-Danshensu[1]
CAS Number 23028-17-3[3][4]
Molecular Formula C₉H₁₀O₅[1][3]
Molecular Weight 198.17 g/mol [1][3]
Appearance Solid
Storage Store at -20°C for long-term stability.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of solid this compound, solutions containing the compound, and contaminated laboratory materials.

1. Solid this compound Waste:

  • Collection: Carefully collect any solid waste, including unused product and residues, using appropriate tools (e.g., spatula).

  • Containerization: Place the collected solid waste into a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound, Solid"

    • Associated Hazards (e.g., "Irritant," "Environmental Hazard")

    • Date of accumulation

2. Liquid Waste (Solutions containing this compound):

  • Collection: Pour or pipette all liquid waste containing this compound into a designated, leak-proof hazardous waste container suitable for liquids.

  • Containerization: Ensure the liquid waste container is securely sealed to prevent spills and evaporation. Do not overfill the container.

  • Labeling: Label the liquid waste container with:

    • "Hazardous Waste"

    • "Liquid Waste: this compound in [Solvent Name]"

    • Concentration of this compound

    • Associated Hazards of the compound and the solvent

    • Date of accumulation

3. Contaminated Labware and Materials:

  • Gross Decontamination: For heavily contaminated items, scrape off any visible solid residue into the solid hazardous waste container.

  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or methanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses with soap and water may be permissible, but it is best practice to collect all rinses as hazardous waste.

  • Disposal of Consumables: Place all single-use contaminated items, such as gloves, pipette tips, weighing paper, and absorbent pads, into the designated solid hazardous waste container.[5]

4. Storage and Final Disposal:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management provider.

IV. Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the general experimental workflow involving this compound and the decision-making process for its proper disposal.

experimental_workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation cluster_disposal Disposal Path start Weigh Solid this compound prepare Prepare Solution start->prepare treat Treat Cells/Tissues prepare->treat solid_waste Solid Waste (Unused compound, contaminated consumables) prepare->solid_waste Generates analyze Analyze Results treat->analyze liquid_waste Liquid Waste (Solutions, rinseate) treat->liquid_waste Generates glass_waste Contaminated Glassware treat->glass_waste Generates analyze->solid_waste Generates analyze->liquid_waste Generates dispose_solid Dispose in Solid Hazardous Waste solid_waste->dispose_solid dispose_liquid Dispose in Liquid Hazardous Waste liquid_waste->dispose_liquid decontaminate Decontaminate & Dispose Glassware glass_waste->decontaminate

Diagram 1: Experimental workflow and waste generation for this compound.

disposal_decision_flowchart start Waste Containing this compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinseate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Diagram 2: Decision flowchart for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (Rac)-Salvianic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (Rac)-Salvianic acid A, also known as (Rac)-Danshensu. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound in both its solid (powder) and solution forms. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.N95 or higher rated dust mask. If significant dust is generated, a respirator with a particulate filter is recommended.
Preparing Solutions (Dissolving in Solvents) Chemical splash goggles. A face shield should be worn in addition to goggles when handling larger volumes.[1][2]Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.
Performing Experiments (e.g., cell culture, animal studies) Safety glasses with side shields or chemical splash goggles.Nitrile gloves. Change gloves immediately if contaminated.Laboratory coat.Dependent on the experimental procedure and potential for aerosol generation. If aerosols are possible, work in a biological safety cabinet or fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or apron over a laboratory coat.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile or other appropriate chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Receiving and Inspection b Storage (-20°C for solid) a->b Store appropriately c Hazard Assessment (Review available data) b->c Before first use d Weighing (in ventilated enclosure) c->d Proceed with caution e Solution Preparation (in fume hood) d->e Use appropriate solvents f Experimental Use e->f Follow experimental protocol g Decontamination of workspace and equipment f->g After experiment completion i Segregate Waste (Solid and Liquid) g->i h Spill Response (if necessary) h->i In case of spill j Label Waste Containers i->j Clearly identify contents k Dispose via certified hazardous waste management j->k Follow institutional guidelines

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. The composition of the solvent must be included on the label. Do not mix with other incompatible waste streams.

  • Disposal Method: All waste containing (Rac)-Salvanic acid A must be disposed of through a certified hazardous waste management service, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Salvianic acid A
Reactant of Route 2
Reactant of Route 2
(Rac)-Salvianic acid A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.